NSC 13138
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMSRUREDGBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197567 | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored to light brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Quinolinecarboxylic acid | |
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CAS No. |
486-74-8 | |
| Record name | 4-Quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinoline-4-carboxylic acid | |
| Source | ChemIDplus | |
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| Record name | Quinoline-4-carboxylic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13138 | |
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| Record name | Quinoline-4-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | QUINOLINE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V42SQ9E8 | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Active-Site SHP2 Inhibitors, Featuring NSC-87877
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the mechanism of action of active-site inhibitors of the Src homology region 2 domain-containing phosphatase 2 (SHP2), with a particular focus on the well-characterized compound NSC-87877. This document will cover the role of SHP2 in cellular signaling, the molecular mechanism of its inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for assessing inhibitor activity.
Introduction to SHP2: A Key Signaling Node and Therapeutic Target
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including proliferation, differentiation, and survival.[1][2] It is a crucial component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[3] SHP2 acts as a positive regulator downstream of receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins via its two N-terminal SH2 domains. This recruitment leads to a conformational change that relieves the autoinhibition of its C-terminal protein tyrosine phosphatase (PTP) domain, allowing it to dephosphorylate its substrates and propagate downstream signaling.[4]
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and certain solid tumors. This has established SHP2 as a compelling target for therapeutic intervention.
Mechanism of Action of Active-Site SHP2 Inhibitors
Active-site SHP2 inhibitors, such as NSC-87877, function by directly binding to the catalytic cleft of the SHP2 PTP domain. This competitive inhibition prevents the binding and dephosphorylation of SHP2's natural substrates. Unlike allosteric inhibitors that stabilize the autoinhibited conformation of SHP2, active-site inhibitors block the enzymatic activity of the open, active form of the phosphatase.
NSC-87877 was identified through a screen of the National Cancer Institute (NCI) Diversity Set chemical library as a potent inhibitor of SHP2. Molecular modeling and site-directed mutagenesis studies have confirmed that NSC-87877 binds to the catalytic cleft of the SHP2 PTP domain. While it effectively inhibits SHP2, it also shows cross-reactivity with the highly homologous phosphatase SHP1. However, it displays selectivity over other protein tyrosine phosphatases such as PTP1B, HePTP, DEP1, CD45, and LAR.
In a cellular context, NSC-87877 has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2, leading to the suppression of downstream signaling events like Ras and Erk1/2 activation. Importantly, it does not interfere with the upstream events of Gab1 tyrosine phosphorylation or the association of Gab1 with SHP2, confirming its mechanism as a direct inhibitor of the phosphatase activity.
Quantitative Data on SHP2 Inhibitors
The potency of SHP2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined through in vitro enzymatic assays. The following tables summarize the IC50 values for NSC-87877 and other relevant SHP2 inhibitors.
Table 1: In Vitro Inhibitory Activity of NSC-87877 Against SHP2 and Other Phosphatases
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| NSC-87877 | SHP2 | 318 | Cell-free assay | |
| NSC-87877 | SHP1 | 355 | Cell-free assay | |
| NSC-87877 | PTP1B | 1691 | In vitro assay |
Table 2: In Vitro Inhibitory Activity of Other Active-Site SHP2 Inhibitors
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| 13030 | SHP2 | 3.2 | Enzymatic assay with pNPP substrate | |
| 24198 | SHP2 | 1.9 | Enzymatic assay with pNPP substrate | |
| 57774 | SHP2 | 0.8 | Enzymatic assay with pNPP substrate | |
| 57774 | SHP1 | 164.4 | Enzymatic assay with pNPP substrate | |
| CNBDA | SHP2 | 5.0 | PTPase assay | |
| CNBCA | SHP2 | 0.87 | PTPase assay |
Table 3: Cellular Activity of SHP2 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| NSC-87877 | HEK293 | EGF-induced Erk1/2 | Inhibition of Erk1/2 activation | 50 µM | |
| NSC-87877 | MDA-MB-468 | Cell Viability | Significant reduction in cell viability/proliferation | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of active-site SHP2 inhibitors.
This assay measures the ability of a compound to inhibit the enzymatic activity of purified SHP2 protein.
Principle: The assay utilizes a synthetic phosphopeptide or a small molecule substrate like p-nitrophenyl phosphate (B84403) (pNPP) that, upon dephosphorylation by SHP2, produces a detectable signal (e.g., colorimetric or fluorescent).
Protocol:
-
Reagents and Materials:
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Recombinant full-length human SHP2 protein.
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Assay buffer (e.g., 100 mM NaCl, 2 mM EDTA, 50 mM HEPES, 3 mM DTT, pH 7.4).
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Substrate: p-nitrophenyl phosphate (pNPP) at a final concentration of 1 mM.
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Test compound (e.g., NSC-87877) at various concentrations.
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96-well microplate.
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Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and 100 nM of SHP2 enzyme in each well of the 96-well plate.
-
Add the test compound at desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
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Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 30°C for 90 minutes.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
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Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
This assay assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of a key downstream signaling molecule, ERK.
Principle: Inhibition of SHP2 will block the RAS-MAPK pathway, leading to a decrease in the phosphorylation of ERK (p-ERK). This change can be detected by Western blotting using a phospho-specific antibody.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, PC9) to 70-80% confluency.
-
Serum-starve the cells for 3-24 hours to reduce basal signaling.
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Pre-treat the cells with the test compound (e.g., 50 µM NSC-87877) or vehicle for a specified time (e.g., 3 hours).
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Stimulate the cells with a growth factor (e.g., 100 ng/ml EGF) for a short period (e.g., 5-10 minutes) to activate the RTK-SHP2-MAPK pathway.
-
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Protein Extraction:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
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Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
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Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the p-ERK signal to the total ERK signal.
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Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of active-site SHP2 inhibitors.
Caption: SHP2 activation pathway and mechanism of active-site inhibition.
Caption: Workflow for Western blot analysis of p-ERK levels.
Caption: The role of SHP2 in the RAS-MAPK signaling pathway.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchoninic acid, a quinoline-4-carboxylic acid, holds a significant place in the history of organic and medicinal chemistry. Its discovery is intrinsically linked to the study of cinchona alkaloids, and its synthesis has been a subject of extensive research, leading to the development of several named reactions that are now fundamental in heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of cinchoninic acid, offering detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and relevant biological pathways.
Discovery of Cinchoninic Acid
The history of cinchoninic acid is rooted in the study of quinine (B1679958) and other cinchona alkaloids. The name itself, derived from "cinchonine," points to its origin. While early organic chemists in the 19th century were isolating and studying alkaloids from natural sources, the elucidation of their structures often involved degradation studies.
Cinchoninic acid was identified as a product of the oxidative degradation of cinchonine, a major alkaloid found in cinchona bark. This process involves the cleavage of the quinuclidine (B89598) ring system of the alkaloid, yielding the more stable aromatic quinoline (B57606) core of cinchoninic acid. This discovery was a crucial step in understanding the fundamental chemical structure of the cinchona alkaloids.
Synthesis of Cinchoninic Acid and its Derivatives
The synthesis of the quinoline ring system, the core of cinchoninic acid, has been achieved through several classic organic reactions. These methods offer versatile routes to a wide array of substituted cinchoninic acids, which are valuable precursors in drug discovery.
The Pfitzinger Reaction
First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to substituted quinoline-4-carboxylic acids. The synthesis involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.
Reaction Mechanism:
The reaction proceeds through the base-catalyzed opening of the isatin ring to form an isatinate intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.
The Doebner Reaction
Reported by Oskar Doebner in 1887, this is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to produce a quinoline-4-carboxylic acid.[1]
Reaction Mechanism:
The reaction is believed to initiate with the formation of an imine from the aromatic amine and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the aromatic quinoline ring.
The Combes Quinoline Synthesis
The Combes synthesis, reported in 1888, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone to form a substituted quinoline.[2] While not directly producing a carboxylic acid at the 4-position, modifications and appropriate choice of β-dicarbonyl compounds can lead to precursors for cinchoninic acid derivatives.
Reaction Mechanism:
The reaction begins with the formation of an enamine from the aniline and the β-diketone.[2] Under acidic conditions, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[2]
References
No Evidence Found for NSC 13138 as a Dopamine D3 Receptor Antagonist
Initial investigations into the scientific literature and chemical databases have found no evidence to support the classification of NSC 13138 as a dopamine (B1211576) D3 receptor antagonist. Instead, this compound is consistently identified as Cinchoninic acid (also known as 4-Carboxyquinoline), an endogenous metabolite.[1][2]
Our comprehensive search for "this compound D3 receptor antagonist" and related terms did not yield any publications detailing its mechanism of action, binding affinity, or functional activity at the dopamine D3 receptor. The scientific discourse on D3 receptor antagonists is robust, with numerous compounds being extensively studied and characterized. However, this compound is not mentioned in this context in the available literature.
The majority of search results on D3 receptor antagonists feature other compounds, such as S33138, which has been a subject of significant research in the field.[3][4][5] These studies provide detailed quantitative data on binding affinities, experimental protocols for functional assays, and insights into signaling pathways, which are the core requirements for the requested technical guide.
Given the lack of scientific data on this compound as a D3 receptor antagonist, it is not feasible to generate an in-depth technical guide or whitepaper on this topic as originally requested. The foundational information required for such a document, including quantitative data, experimental methodologies, and established signaling pathways, does not appear to exist for this compound in the specified role.
Recommendation:
We propose to pivot the focus of this technical guide to a well-characterized dopamine D3 receptor antagonist for which a wealth of scientific data is available. A strong candidate for this would be S33138 , a compound extensively referenced in the initial search results. An in-depth guide on S33138 would allow for the fulfillment of all core requirements of your request, including:
-
Data Presentation: Summarizing quantitative data such as binding affinities (pKi) and functional potencies (IC50/EC50) in structured tables.
-
Experimental Protocols: Detailing methodologies for key experiments like radioligand binding assays and functional assays.
-
Visualization: Creating diagrams for signaling pathways and experimental workflows using Graphviz.
We are prepared to proceed with creating a comprehensive technical guide on S33138 or another well-documented D3 receptor antagonist of your choice. Please advise on how you would like to proceed.
References
- 1. This compound | Cinchoninic acid (6CI,7CI,8CI) | Quinolines | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of NSC 13138: An In-depth Technical Guide
Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the pharmacological profile of the compound designated NSC 13138. While some chemical suppliers list this compound, also identified as Cinchoninic acid, and describe it as an endogenous metabolite, no substantive data on its mechanism of action, quantitative biological activity, or associated signaling pathways could be retrieved.
Initial inquiries hinted at a potential association with dopamine (B1211576) D3 receptor antagonism; however, these leads did not culminate in any concrete experimental evidence. Searches in reputable bioactivity databases such as PubChem and ChEMBL, as well as broader searches for screening assays involving Cinchoninic acid derivatives and dopamine receptors, failed to yield specific data for this compound.
Therefore, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data in the public domain.
General Information on Related Concepts
To provide context for researchers interested in the potential, albeit unconfirmed, area of activity for a compound like this compound (Cinchoninic acid), this guide will briefly outline the general pharmacological principles and experimental approaches relevant to the study of dopamine D3 receptor antagonists. This information is based on studies of other, well-characterized compounds and is for illustrative purposes only.
Dopamine D3 Receptor Antagonism
Dopamine D3 receptors are primarily expressed in the limbic regions of the brain and are implicated in cognitive and emotional functions. Their role in the pathophysiology of neuropsychiatric disorders, including schizophrenia and substance use disorder, has made them an attractive target for drug development. Antagonists of the D3 receptor are investigated for their potential to modulate these conditions with a potentially lower risk of the motor side effects associated with D2 receptor antagonism.
Hypothetical Experimental Workflows
Should a researcher wish to investigate the pharmacological profile of a novel compound suspected to be a dopamine D3 receptor antagonist, a typical experimental workflow would involve a series of in vitro and in vivo assays.
In Vitro Assays
A standard workflow for characterizing a compound's activity at the D3 receptor in vitro would likely follow the steps outlined below.
Caption: A generalized workflow for the in vitro pharmacological characterization of a putative dopamine D3 receptor ligand.
Dopamine Receptor Signaling
Dopamine receptors, including the D3 subtype, are G protein-coupled receptors (GPCRs). Upon binding of an agonist, they typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.
Caption: Simplified overview of the canonical G protein-dependent and β-arrestin-mediated signaling pathways downstream of the dopamine D3 receptor.
Conclusion
While a detailed pharmacological profile of this compound cannot be provided, the conceptual frameworks presented here for experimental workflows and signaling pathways are standard in the field of pharmacology and drug discovery. Researchers with access to this compound would need to conduct such a comprehensive series of experiments to elucidate its biological activities. The scientific community awaits the publication of such data to understand the potential therapeutic relevance of this compound.
Hypothetical Technical Guide: Exploring the Potential of NSC 13138 (Cinchoninic Acid) for PET Radiotracer Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is a speculative guide based on the known biological activities of the quinoline-4-carboxylic acid scaffold, the parent structure of NSC 13138 (also known as Cinchoninic Acid). To date, no public domain research has been identified describing the use of this compound for PET radiotracer development. The experimental data and protocols outlined herein are hypothetical and intended to serve as a strategic framework for potential future research.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostics and therapeutics.
This compound, chemically known as Cinchoninic Acid or 4-Carboxyquinoline, is an endogenous metabolite. While this compound itself has not been explored as a PET radiotracer, its core structure, quinoline-4-carboxylic acid, is a "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide explores the hypothetical development of an this compound-based PET radiotracer, focusing on potential biological targets and the requisite experimental validation.
Potential Biological Targets and Signaling Pathways
Based on the activities of related quinoline-4-carboxylic acid derivatives, two primary signaling pathways present plausible targets for a hypothetical this compound-based PET radiotracer: the de novo pyrimidine (B1678525) biosynthesis pathway for oncology applications and the kynurenine (B1673888) pathway in the context of neuroinflammation.
Dihydroorotate Dehydrogenase (DHODH) Inhibition in Oncology
Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is critical for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. A PET tracer targeting DHODH could therefore be valuable for imaging tumor proliferation.
Caption: Hypothetical signaling pathway of DHODH inhibition by a radiolabeled this compound derivative.
Kynurenine Pathway and NMDA Receptor Modulation in Neuroinflammation
Cinchoninic acid is structurally related to quinolinic acid, a key metabolite in the kynurenine pathway. The kynurenine pathway is the primary route for tryptophan catabolism and produces several neuroactive compounds. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is considered a neurotoxin at elevated levels, implicated in inflammatory neurological diseases. While Cinchoninic acid's role in this pathway is not established, a radiotracer based on its structure could potentially be developed to probe the activity of enzymes within this pathway or to image neuroinflammation where this pathway is upregulated.
Caption: The kynurenine pathway leading to the production of the NMDA receptor agonist Quinolinic Acid.
Hypothetical Quantitative Data
The following tables summarize hypothetical data for a candidate radiotracer, [18F]NSC-13138-F, a fluoro-derivative of this compound. This data is illustrative and not based on experimental results.
Table 1: Hypothetical In Vitro Binding Affinities
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | DHODH | >10,000 |
| [19F]NSC-13138-F | DHODH | 15.2 |
| Brequinar (Control) | DHODH | 10.5 |
Table 2: Hypothetical Radiochemistry and In Vivo Stability
| Parameter | Value |
|---|---|
| Radiochemical Yield (non-decay corrected) | 35 ± 5% |
| Radiochemical Purity | >98% |
| Molar Activity (at end of synthesis) | 80-120 GBq/µmol |
| % Intact Tracer in Plasma (30 min p.i.) | 85% |
| % Intact Tracer in Brain (30 min p.i.) | >95% |
Table 3: Hypothetical Biodistribution in Tumor-Bearing Mice (DHODH-positive xenograft) at 60 min post-injection (%ID/g)
| Organ | [18F]NSC-13138-F | [18F]NSC-13138-F + Brequinar |
|---|---|---|
| Blood | 1.5 ± 0.3 | 1.4 ± 0.2 |
| Tumor | 5.2 ± 0.8 | 1.8 ± 0.4 |
| Muscle | 1.1 ± 0.2 | 1.0 ± 0.3 |
| Liver | 4.5 ± 0.7 | 4.3 ± 0.6 |
| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Tumor-to-Muscle Ratio | 4.7 | 1.8 |
| Tumor-to-Blood Ratio | 3.5 | 1.3 |
Proposed Experimental Protocols
The development of a novel PET radiotracer requires a rigorous, multi-stage validation process.
Radiosynthesis of a Labeled this compound Analog
A crucial first step is the chemical modification of this compound to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).
Protocol: Synthesis of a Fluorinated Precursor and Radiolabeling
-
Synthesis of Mesylate Precursor: Modify the quinoline (B57606) ring of this compound with a hydroxyethyl (B10761427) group. Subsequently, react the terminal alcohol with methanesulfonyl chloride in the presence of triethylamine (B128534) to yield the mesylate precursor.
-
¹⁸F-Fluorination: Aseptically transfer cyclotron-produced [¹⁸F]fluoride to a shielded hot cell. Dry the [¹⁸F]fluoride via azeotropic distillation with acetonitrile (B52724) and a potassium-Kryptofix 2.2.2 complex.
-
Radiolabeling Reaction: Add the mesylate precursor dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120°C for 15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC with a C18 column.
-
Formulation: Collect the product fraction, remove the organic solvent under a stream of nitrogen, and formulate in sterile saline for injection.
Caption: General experimental workflow for the radiosynthesis of a hypothetical ¹⁸F-labeled this compound analog.
In Vitro Characterization
Protocol: DHODH Inhibition Assay
-
Enzyme and Substrate Preparation: Use recombinant human DHODH. Prepare a reaction buffer containing Coenzyme Q10, dihydroorotate, and dichloroindophenol (DCIP).
-
Assay: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound ([19F]NSC-13138-F).
-
Measurement: Initiate the reaction by adding dihydroorotate. Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.
In Vivo Evaluation
Protocol: MicroPET Imaging in a Xenograft Mouse Model
-
Animal Model: Implant human cancer cells with high DHODH expression (e.g., A549 lung cancer) subcutaneously into the flank of immunodeficient mice.
-
Radiotracer Injection: Once tumors reach approximately 150-200 mm³, inject mice intravenously with 5-10 MBq of the purified [18F]NSC-13138-F.
-
Blocking Study: For a subset of animals, co-inject a known DHODH inhibitor (e.g., Brequinar) at a dose of 10 mg/kg to demonstrate target-specific binding.
-
Dynamic Imaging: Perform a 60-minute dynamic PET scan immediately following injection.
-
Image Analysis: Reconstruct the PET data and draw regions of interest (ROIs) over the tumor, muscle, and other organs to generate time-activity curves and calculate standardized uptake values (SUV).
Conclusion and Future Directions
While the development of an this compound-based PET radiotracer is currently hypothetical, the biological activities of the broader quinoline-4-carboxylic acid class provide a strong rationale for such an endeavor. The potential to image key oncologic or neuroinflammatory pathways warrants further investigation. The immediate next steps would involve the synthesis and in vitro screening of various this compound derivatives to identify a lead compound with high affinity and selectivity for a chosen target, such as DHODH. Subsequent radiolabeling and preclinical evaluation in relevant animal models would be necessary to validate its potential as a clinically translatable PET radiotracer.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Past: An In-depth Technical Guide to the Early Research on Cinchoninic Acid's Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchoninic acid, or quinoline-4-carboxylic acid, has been a compound of interest to the scientific community since the late 19th century. Its core structure is a foundational element in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of the early research into the properties of Cinchoninic acid, with a focus on the foundational synthesis methods and the initial characterization of its physical and chemical properties as documented in seminal late 19th and early 20th-century chemical literature.
Core Synthesis Methodologies of the Era
The late 19th century saw the development of several key named reactions that enabled the synthesis of quinoline (B57606) derivatives, including Cinchoninic acid. These methods, revolutionary for their time, laid the groundwork for modern heterocyclic chemistry.
The Pfitzinger Reaction (1886)
Wilhelm Pfitzinger discovered that isatin, when treated with a carbonyl compound in the presence of a base, yields substituted quinoline-4-carboxylic acids. This became a cornerstone for the synthesis of Cinchoninic acid and its derivatives.
Experimental Protocol: Pfitzinger's Synthesis of 2-Methylcinchoninic Acid
-
Reactants: Isatin, Acetone (B3395972), and a solution of Potassium Hydroxide (B78521).
-
Procedure: Isatin is dissolved in a warm aqueous solution of potassium hydroxide. To this solution, acetone is added, and the mixture is heated under reflux. The progress of the reaction is monitored by the change in color of the solution. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid, typically hydrochloric acid. The resulting crude 2-methylcinchoninic acid is then collected by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695).
The Doebner-von Miller Reaction (1881-1883)
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. A variation of this, the Doebner reaction, specifically produces Cinchoninic acids.
Experimental Protocol: The Doebner Synthesis of Cinchoninic Acid Derivatives
-
Reactants: Aniline, an Aldehyde (e.g., Benzaldehyde), and Pyruvic Acid.
-
Procedure: Aniline and the aldehyde are first dissolved in ethanol. Pyruvic acid is then added to this solution. The mixture is heated on a water bath for several hours. During the heating, the product precipitates from the solution. After cooling, the precipitate is filtered, washed with ethanol, and then recrystallized from a larger volume of boiling ethanol to yield the purified Cinchoninic acid derivative.
The Combes Quinoline Synthesis (1888)
This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst to form substituted quinolines.
Experimental Protocol: Combes' Synthesis of a Quinoline Derivative
-
Reactants: Aniline and Acetylacetone (B45752).
-
Procedure: Aniline and acetylacetone are mixed and heated, often in the presence of a dehydrating agent or an acid catalyst like concentrated sulfuric acid. The initial condensation forms an intermediate enamine, which upon further heating and acid-catalyzed cyclization, yields 2,4-dimethylquinoline. While not directly producing Cinchoninic acid, this method was pivotal in the broader context of quinoline synthesis.
The Friedländer Synthesis (1882)
Paul Friedländer reported the condensation of 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group (e.g., a ketone) to form a quinoline.
Experimental Protocol: Friedländer's Synthesis of Quinoline
-
Reactants: 2-Aminobenzaldehyde and Acetaldehyde (B116499).
-
Procedure: 2-Aminobenzaldehyde is reacted with acetaldehyde in the presence of a base, such as a dilute sodium hydroxide solution, at a low temperature. The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration to form quinoline. To obtain Cinchoninic acid itself, a reactant providing the carboxylic acid functionality at the 4-position would be necessary.
Quantitative Data from Early Research
The following tables summarize the quantitative data available from early 20th-century literature regarding the physical properties of Cinchoninic acid and its simple derivatives. It is important to note that the purity of compounds and the accuracy of measurements in this era may not meet modern standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cinchoninic Acid | C₁₀H₇NO₂ | 173.17 | 253-254 |
| 2-Methylcinchoninic Acid | C₁₁H₉NO₂ | 187.19 | 248-250 |
| Compound | Solvent | Solubility |
| Cinchoninic Acid | Water | Sparingly soluble |
| Ethanol | Soluble | |
| Ether | Slightly soluble | |
| Chloroform | Insoluble |
Visualizing the Foundational Syntheses
The following diagrams, rendered in the DOT language, illustrate the logical workflows of the key historical syntheses of Cinchoninic acid and its precursors.
Caption: Workflow of the Pfitzinger Reaction.
The Structure-Activity Relationship of NSC 13138: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NSC 13138, also known as Cinchoninic Acid or 4-quinolinecarboxylic acid. While specific comprehensive SAR studies on this compound are limited in publicly available literature, this guide leverages research on closely related 4-quinoline carboxylic acid analogs to provide insights into its potential biological activity, mechanism of action, and the structural features crucial for its effects. The primary focus of this analysis is on the role of this scaffold as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a validated target in cancer therapy.
Core Structure and Biological Activity
This compound is a quinoline-4-carboxylic acid, a heterocyclic organic compound. Its antiproliferative activity has been noted, and recent studies on analogous compounds suggest that this activity is likely mediated through the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from structure-activity relationship studies on 4-quinoline carboxylic acid analogs as DHODH inhibitors. This data provides a framework for understanding how modifications to the core structure of this compound could influence its biological activity.
Table 1: In Vitro DHODH Inhibitory Activity of 4-Quinoline Carboxylic Acid Analogs
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 7) | DHODH IC50 (nM)[1] | Antiproliferative IC50 (HL-60 cells, μM)[1] |
| This compound (Cinchoninic Acid) | H | H | H | Data Not Available | Data Not Available |
| Analog 3 | 4-CF3-Ph | H | H | 250 ± 110 | >10 |
| Analog 41 | 4-tBu-Ph | H | H | 9.71 ± 1.4 | 0.12 ± 0.02 |
| Analog 43 | 3-F, 4-tBu-Ph | H | H | 26.2 ± 1.8 | 0.25 ± 0.05 |
| Analog 46 | 1,7-naphthyridine | H | H | 28.3 ± 3.3 | 0.31 ± 0.07 |
Table 2: Pharmacokinetic Properties of a Lead 4-Quinoline Carboxylic Acid Analog
| Compound ID | Oral Bioavailability (F%)[1] | Elimination Half-life (t1/2, h)[1] |
| Analog 41 | 56 | 2.78 |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of SAR studies. The following are representative protocols for the synthesis of 4-quinoline carboxylic acid analogs and the assessment of their biological activity.
Synthesis of 4-Quinoline Carboxylic Acid Analogs
The synthesis of the quinoline (B57606) core of this compound and its analogs is often achieved through the Pfitzinger condensation reaction . Further diversification of the structure can be accomplished using Suzuki coupling .
3.1.1. Pfitzinger Condensation
The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.
-
Reaction: Isatin + Carbonyl Compound + Base → Quinoline-4-carboxylic acid
-
Detailed Protocol:
-
Dissolve isatin in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide).
-
Add the carbonyl compound to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
-
3.1.2. Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction used to introduce aryl or vinyl substituents onto the quinoline scaffold, typically from a halogenated precursor.
-
Reaction: Halo-quinoline + Organoboron Compound + Pd Catalyst + Base → Substituted Quinoline
-
Detailed Protocol:
-
To a reaction vessel, add the bromo-quinoline derivative, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Biological Assays
3.2.1. DHODH Inhibition Assay
The inhibitory activity of the compounds against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).
-
Add varying concentrations of the test compound.
-
Initiate the reaction and monitor the decrease in absorbance of the electron acceptor at a specific wavelength over time.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
3.2.2. Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity and cell proliferation.
-
Protocol:
-
Seed cancer cells (e.g., HL-60) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
-
Signaling Pathways and Logical Relationships
The inhibition of DHODH by this compound and its analogs has significant downstream effects on cellular signaling pathways, ultimately leading to the observed antiproliferative activity.
Caption: DHODH inhibition by this compound analogs disrupts pyrimidine synthesis, leading to cell cycle arrest.
Caption: A typical experimental workflow for the SAR study of DHODH inhibitors.
Conclusion
References
Preliminary Investigation of Cinchoninic Acid Toxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchoninic acid, a quinoline (B57606) carboxylic acid, serves as a key structural motif in various pharmacologically active compounds. A thorough understanding of its toxicological profile is paramount for the safe development of new chemical entities based on this scaffold. This technical guide provides a preliminary overview of the toxicological assessment of Cinchoninic acid, summarizing available data and outlining essential experimental protocols for its comprehensive investigation. Due to a notable scarcity of publicly available toxicity data specifically for Cinchoninic acid, this document also presents generalized methodologies and discusses potential mechanisms of toxicity based on broader toxicological principles.
Acute Toxicity Assessment
Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure. The median lethal dose (LD50) is a primary endpoint of these studies.
Quantitative Data
A comprehensive literature search yielded limited specific LD50 data for Cinchoninic acid across various routes of administration. The following table summarizes the available information for a related compound.
| Compound | Species | Route of Administration | LD50 Value |
| Cinchoninic acid, 2-(4-pyridyl)- | Mouse | Subcutaneous | 780 mg/kg |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
Workflow for Acute Oral Toxicity Study
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.
In Vitro Cytotoxicity
Cytotoxicity assays are essential for determining the direct effect of a compound on cell viability and proliferation. These assays provide a rapid and ethical means of screening for toxicity and elucidating potential mechanisms.
Quantitative Data
Specific IC50 (half maximal inhibitory concentration) values for Cinchoninic acid against common cell lines such as HepG2 (liver), A549 (lung), or HeLa are not currently available in published literature. Research in this area is required to establish a baseline for its cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for determining the in vitro cytotoxicity using the MTT assay.
Potential Mechanisms of Toxicity
While specific mechanistic studies on Cinchoninic acid are lacking, several key pathways are commonly implicated in the toxicity of xenobiotics.
Oxidative Stress and the Nrf2 Signaling Pathway
Many toxic compounds induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress.
Nrf2 Signaling Pathway in Response to Oxidative Stress
Methodological & Application
Application Notes and Protocols for NSC 13138 (Cinchoninic Acid) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 13138, also known as Cinchoninic acid or 4-Carboxyquinoline, is a quinoline (B57606) derivative with potential applications in biomedical research. As a member of the quinoline-4-carboxylic acid class of compounds, its biological activities are of interest for studying cellular processes and for potential therapeutic development. This document provides detailed protocols for the experimental use of this compound in a cell culture setting, including methodologies for assessing its cytotoxic effects, impact on cell signaling, and for determining its mechanism of action.
Mechanism of Action
Quinoline-4-carboxylic acid derivatives have been reported to exert their biological effects through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, due to their high proliferation rate, are particularly reliant on this pathway for the constant supply of nucleotides. By inhibiting DHODH, this compound is proposed to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of cell growth.[1]
References
The Role of Cinchoninic Acid and its Metabolic Precursors in Behavioral Studies: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the behavioral effects of key metabolites in the kynurenine (B1673888) pathway.
Introduction
While direct research on the behavioral effects of Cinchoninic acid (also known as quinoline-4-carboxylic acid) is limited in the current scientific literature, significant attention has been given to its metabolic precursors within the kynurenine pathway, namely Quinolinic Acid (QUIN) and Kynurenic Acid (KYNA). These neuroactive metabolites of tryptophan have been implicated in a range of neurological and psychiatric conditions, making them critical targets for behavioral pharmacology and drug development.
This document provides detailed application notes and experimental protocols for studying the behavioral effects of Quinolinic Acid and Kynurenic Acid. It is designed to guide researchers in designing and executing robust preclinical behavioral studies.
Overview of the Kynurenine Pathway and its Neuroactive Metabolites
The kynurenine pathway is the primary metabolic route for tryptophan in the body. Within the central nervous system, this pathway produces several neuroactive compounds that can modulate neuronal function and, consequently, behavior.
-
Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, QUIN is considered an excitotoxin.[1] Elevated levels of QUIN in the brain have been associated with neuroinflammatory conditions and are hypothesized to contribute to the pathophysiology of depression and other psychiatric disorders by inducing neuronal damage through excessive NMDA receptor activation.[2][3]
-
Kynurenic Acid (KYNA): In contrast to QUIN, KYNA is an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[4][5] It is generally considered neuroprotective by counteracting the excitotoxic effects of glutamate. However, elevated levels of KYNA have been implicated in the cognitive deficits associated with schizophrenia.
The balance between the neurotoxic QUIN and the neuroprotective KYNA is crucial for maintaining normal brain function. Dysregulation of the kynurenine pathway can lead to an imbalance in this ratio, contributing to various neuropathologies and behavioral abnormalities.
Signaling Pathways
The distinct actions of Quinolinic Acid and Kynurenic Acid on key neurotransmitter receptors form the basis of their behavioral effects.
References
- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Major depressive disorder - Wikipedia [en.wikipedia.org]
- 4. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. | Semantic Scholar [semanticscholar.org]
- 5. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC 13138 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 13138, also known as Cinchoninic acid or 4-Carboxyquinoline, is an endogenous metabolite. Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy in research and drug development settings. These application notes provide detailed protocols for the preparation and storage of this compound for both in vitro and in vivo applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 486-74-8 |
| Purity | ≥98% |
| Appearance | Solid |
Solution Preparation
Stock Solution Preparation for In Vitro Use
For cellular assays and other in vitro experiments, a concentrated stock solution in an organic solvent is typically prepared and then diluted to the final working concentration in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.
-
Once fully dissolved, the stock solution is ready for use or storage.
Working Solution Preparation for In Vivo Use
For animal studies, this compound needs to be formulated in a vehicle suitable for administration. Below are several protocols for preparing this compound solutions for in vivo use.[1]
3.2.1. Protocol 1: PEG300 and Tween-80 Formulation
This protocol is suitable for achieving a clear solution at a concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]
3.2.2. Protocol 2: SBE-β-CD Formulation
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD in Saline
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly to obtain a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
3.2.3. Protocol 3: Corn Oil Formulation
This protocol is suitable for oral or subcutaneous administration.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Mix thoroughly to achieve a clear solution with a solubility of ≥ 2.5 mg/mL.
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration |
| DMSO | 10 mM (stock solution) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.44 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.44 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.44 mM) |
Storage and Stability
Proper storage of this compound solutions is crucial to maintain their stability and activity.
| Solution Type | Storage Temperature | Storage Duration |
| Stock Solution in DMSO | -20°C | 1 month |
| -80°C | 6 months | |
| Solid Powder | 4°C | As per manufacturer's recommendation |
It is recommended to use the stock solution stored at -80°C within 6 months and within 1 month when stored at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the preparation and storage of this compound solutions.
Caption: Workflow for this compound solution preparation and storage.
References
Application Notes and Protocols for Radiolabeling NSC 13138 (Cinchoninic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 13138, chemically known as Cinchoninic acid or quinoline-4-carboxylic acid, is an endogenous metabolite.[1] While its precise biological functions are not extensively characterized, derivatives of cinchoninic acid have demonstrated analgesic and anti-inflammatory properties.[2] Cinchophen, a related compound, has been used as an anti-gout medication.[3][4] Given the therapeutic potential of quinoline (B57606) derivatives, radiolabeled this compound can be a valuable tool for in vitro and in vivo studies, including target identification, pharmacokinetic analysis, and mechanism of action studies.
These application notes provide detailed protocols for the radiolabeling of this compound with various radioisotopes, namely Iodine-125, Carbon-14, and Tritium. The methodologies are based on established radiochemical techniques for labeling quinoline and carboxylic acid moieties. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action, given the limited specific data for this compound.
Hypothetical Signaling Pathway: Anti-Inflammatory Action
The precise signaling pathway of this compound has not been fully elucidated. However, based on the reported anti-inflammatory activity of related compounds, a plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a central mediator of inflammatory responses. The following diagram illustrates a hypothetical model where this compound may exert its anti-inflammatory effects by inhibiting key steps in the NF-κB activation cascade.
Caption: Hypothetical NF-κB signaling pathway and potential points of inhibition by this compound.
Radiolabeling Protocols
The following protocols provide detailed methodologies for labeling this compound with Iodine-125, Carbon-14, and Tritium.
Protocol 1: Radioiodination of this compound with Iodine-125
This protocol describes the direct radioiodination of the quinoline ring of this compound using an electrophilic substitution reaction with 125I. The iodination is expected to occur on the electron-rich positions of the quinoline ring.
Experimental Protocol:
-
Preparation: In a shielded fume hood, prepare a reaction vial containing this compound dissolved in a suitable solvent (e.g., acetic acid or a mixture of methanol (B129727) and water).
-
Addition of Radioiodine: To the reaction vial, add sodium [125I]iodide.
-
Initiation of Reaction: Introduce an oxidizing agent, such as Chloramine-T or Iodogen, to the reaction mixture to generate the electrophilic iodine species.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for the specified duration.
-
Quenching the Reaction: Terminate the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing agent.
-
Purification: Purify the [125I]this compound from unreacted 125I and other reaction components using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC. Determine the specific activity of the labeled compound.
Quantitative Data:
| Parameter | Value |
| This compound | 1-2 mg |
| Sodium [125I]iodide | 185-370 MBq (5-10 mCi) |
| Solvent | 200 µL of 0.1 M Acetic Acid |
| Oxidizing Agent | 50 µg Chloramine-T in 10 µL water |
| Reaction Time | 15-30 minutes |
| Reaction Temperature | Room Temperature |
| Quenching Agent | 100 µg Sodium Metabisulfite in 20 µL water |
| Purification Method | C18 Reverse-Phase HPLC |
| Expected Radiochemical Yield | 60-80% |
Workflow Diagram:
Caption: Workflow for the radioiodination of this compound with Iodine-125.
Protocol 2: Carbon-14 Labeling of this compound
This protocol describes the introduction of a 14C-label at the carboxylic acid position of this compound. This is a late-stage labeling technique that can be achieved through a decarboxylation-carboxylation reaction using [14C]carbon dioxide.
Experimental Protocol:
-
Precursor Synthesis: If necessary, synthesize a suitable precursor for the carboxylation reaction. For this protocol, we will assume a Grignard reagent precursor of the quinoline ring can be prepared.
-
Generation of [14C]CO2: In a sealed and shielded reaction system, generate [14C]CO2 from Ba[14C]O3 by the addition of a strong acid (e.g., concentrated sulfuric acid).
-
Carboxylation Reaction: Introduce the generated [14C]CO2 into the reaction vessel containing the Grignard precursor of this compound in an appropriate anhydrous solvent (e.g., THF).
-
Reaction Incubation: Allow the reaction to proceed under controlled temperature and pressure.
-
Work-up: Quench the reaction with an aqueous acid solution to protonate the carboxylate salt and extract the [14C]this compound into an organic solvent.
-
Purification: Purify the product by flash column chromatography or preparative HPLC.
-
Quality Control: Confirm the identity and radiochemical purity of the [14C]this compound using analytical techniques such as NMR, MS, and radio-HPLC.
Quantitative Data:
| Parameter | Value |
| Quinoline Grignard Precursor | 0.1 mmol |
| Barium [14C]carbonate | 3.7 GBq (100 mCi) |
| Solvent | 5 mL Anhydrous THF |
| Reaction Time | 1-2 hours |
| Reaction Temperature | -78 °C to Room Temperature |
| Quenching Solution | 1 M Hydrochloric Acid |
| Purification Method | Silica Gel Column Chromatography |
| Expected Radiochemical Yield | 40-60% |
Workflow Diagram:
References
Protocol for Assessing Small Molecule-Protein Binding Affinity: A General Template
Introduction
The quantification of binding affinity between a small molecule and its protein target is a cornerstone of drug discovery and development. This document provides a generalized protocol for assessing the binding affinity of a small molecule inhibitor to a purified protein. While the specific molecular target for NSC 13138 (Cinchoninic acid) is not definitively established in publicly available literature, the methodologies outlined herein can be adapted for any small molecule and its corresponding protein target.
These protocols and application notes are intended for researchers, scientists, and drug development professionals. They detail common biophysical and biochemical assays used to determine key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the thermodynamics of the interaction.
Data Presentation
Quantitative data from binding affinity assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for summarizing such data.
Table 1: Summary of Binding Affinity Constants
| Assay Method | Small Molecule | Protein Target | Kd (nM) | Ki (nM) | IC50 (nM) | n (Stoichiometry) |
| Surface Plasmon Resonance (SPR) | Compound X | Protein Y | 25.3 ± 2.1 | - | - | 1.1 |
| Isothermal Titration Calorimetry (ITC) | Compound X | Protein Y | 31.5 ± 3.5 | - | - | 0.98 |
| Competitive Binding Assay | Compound X | Protein Y | - | 45.2 ± 5.8 | 78.1 ± 6.2 | - |
Table 2: Thermodynamic Parameters of Binding
| Assay Method | Small Molecule | Protein Target | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Isothermal Titration Calorimetry (ITC) | Compound X | Protein Y | -8.5 ± 0.5 | -2.3 ± 0.3 | -10.8 ± 0.6 |
Experimental Protocols
The following are detailed protocols for three widely used methods to assess binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (small molecule) and an analyte (protein) by detecting changes in the refractive index at the surface of a sensor chip.[1][2][3]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl
-
Purified protein target (≥95% purity)
-
Small molecule inhibitor (solubilized in an appropriate solvent, e.g., DMSO)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-10000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule in running buffer. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Inject the small molecule dilutions over the immobilized protein surface, typically for 60-180 seconds to monitor association.
-
Follow with an injection of running buffer to monitor dissociation for 120-600 seconds.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction in solution.[4][5]
Materials:
-
Isothermal titration calorimeter
-
Purified protein target (≥95% purity)
-
Small molecule inhibitor
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the chosen ITC buffer.
-
Dissolve the small molecule in the final dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.
-
Degas both the protein and small molecule solutions immediately before the experiment.
-
-
Titration:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the small molecule solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the small molecule into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of the small molecule to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
Radiolabeled ligand with known affinity for the target.
-
Unlabeled small molecule inhibitor (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare a dilution series of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes or purified protein, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the varying concentrations of the test compound.
-
Include controls for total binding (radioligand + protein, no competitor) and non-specific binding (radioligand + protein + a high concentration of an unlabeled known ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway.
References
- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Derivatives of 2-phenothiazin-2'-yl-cinchoninic acid with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of NSC 13138 Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and evaluation of NSC 13138 analogs, a class of 2-anilino-3-chloro-1,4-naphthoquinones with potential anticancer activity. The protocols are based on established synthetic routes and provide a framework for the development and screening of novel therapeutic compounds targeting the STAT3 signaling pathway.
Overview
This compound and its analogs are derivatives of 1,4-naphthoquinone (B94277), a scaffold known for its diverse biological activities, including anticancer properties.[1] The core structure consists of a 1,4-naphthoquinone ring substituted at the 2- and 3-positions. Analogs with an amino or anilino group at the 2-position and a chlorine atom at the 3-position have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] This document outlines the synthesis of a representative series of these analogs and provides protocols for assessing their anticancer activity.
Synthesis of 2-(Substituted-anilino)-3-chloro-1,4-naphthoquinone Analogs
The primary synthetic route to this compound analogs involves the nucleophilic substitution of a chlorine atom from 2,3-dichloro-1,4-naphthoquinone with a substituted aniline (B41778).
Experimental Workflow: Synthesis of this compound Analogs
Caption: General workflow for the synthesis of 2-(substituted-anilino)-3-chloro-1,4-naphthoquinone analogs.
Detailed Synthetic Protocol
This protocol is adapted from the synthesis of 2-(substituted-anilino)-3-chloro-1,4-naphthoquinones.
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Substituted anilines (e.g., aniline, 4-fluoroaniline, 4-chloroaniline, 4-methoxyaniline)
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 2,3-dichloro-1,4-naphthoquinone (1.0 mmol) in ethanol (20 mL), add the desired substituted aniline (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(substituted-anilino)-3-chloro-1,4-naphthoquinone analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Anticancer Activity
The synthesized this compound analogs have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound ID | R-group on Anilino Ring | HuCCA-1 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | A549 (IC₅₀, µM) | MOLT-3 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | T47D (IC₅₀, µM) |
| 3 | H | 27.91 | 15.02 | 16.42 | 1.75 | 3.55 | 5.37 |
| 4 | 4-F | >100 | >100 | >100 | 131.89 | >100 | >100 |
| 8 | 4-Cl | 11.21 | 10.96 | 13.91 | 2.51 | 4.87 | 6.78 |
| 10 | 4-OCH₃ | 15.69 | 12.31 | 14.88 | 2.01 | 4.12 | 5.99 |
| 12 | 4-OH | 8.21 | >100 | >100 | 73.37 | >100 | >100 |
Data extracted from Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling.
Signaling Pathway Analysis: Inhibition of STAT3
Several 1,4-naphthoquinone derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. This compound analogs are believed to exert their anticancer effects, at least in part, by inhibiting this pathway.
STAT3 Signaling Pathway and Point of Inhibition
Caption: The STAT3 signaling pathway and the proposed mechanism of inhibition by this compound analogs.
The diagram illustrates that upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT3 at the Y705 residue. This phosphorylation induces STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cancer progression. This compound analogs are proposed to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.
Experimental Protocols for Biological Evaluation
Cell Culture
Human cancer cell lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, T47D) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cytotoxicity
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for STAT3 Phosphorylation
-
Treat cancer cells with the this compound analog at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the effect of the analog on STAT3 phosphorylation.
Conclusion
The methodologies described in these application notes provide a comprehensive guide for the synthesis of this compound analogs and the evaluation of their anticancer properties. The focus on the STAT3 signaling pathway offers a clear direction for mechanistic studies and further drug development. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to NSC 13138 (Cinchoninic Acid) in Laboratory Settings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 13138, also known as Cinchoninic Acid or quinoline-4-carboxylic acid, is an endogenous metabolite that has garnered interest in research due to the diverse biological activities exhibited by its derivatives. This document provides a practical guide for the use of this compound in laboratory settings, summarizing its known biological effects and providing detailed protocols for its application in cell-based assays.
Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While much of the research has focused on these derivatives, studies have indicated that the parent compound, this compound, also possesses noteworthy biological properties, including anti-inflammatory and cytotoxic activities against specific cancer cell lines. The proposed mechanisms of action for the broader class of quinoline (B57606) derivatives include the inhibition of enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH) and DNA gyrase, as well as the modulation of key signaling pathways like NF-κB.
This guide will focus on the practical aspects of working with this compound, including its preparation and application in common laboratory assays to assess its anti-inflammatory and cytotoxic potential.
Data Presentation
The following tables summarize the reported biological activities of quinoline-4-carboxylic acid (this compound). It is important to note that specific IC50 values for the parent compound are not always explicitly detailed in the available literature, which often focuses on more potent derivatives.
Table 1: Summary of Reported Anti-inflammatory Activity of Quinoline-4-carboxylic Acid (this compound)
| Cell Line | Assay | Effect | Quantitative Data | Reference |
| RAW264.7 mouse macrophages | Lipopolysaccharide (LPS)-induced inflammation | Appreciable anti-inflammatory affinities | Specific IC50 not provided for the parent compound, but noted to be significant. | [1][2] |
Table 2: Summary of Reported Cytotoxic Activity of Quinoline-4-carboxylic Acid (this compound)
| Cell Line | Assay | Effect | Quantitative Data | Reference |
| MCF-7 (mammary carcinoma) | Sulforhodamine B (SRB) assay | Remarkable growth inhibition | Specific IC50 not provided, but noted to be significant. | [1] |
| HeLa (cervical cancer) | Sulforhodamine B (SRB) assay | Selective viability reduction in prolonged incubations | Specific IC50 not provided. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (Cinchoninic acid) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound required. The molecular weight of this compound is 173.17 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability Assay using Sulforhodamine B (SRB)
This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines such as MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader (510 nm)
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as in the this compound-treated wells).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium, and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (B80452) (for standard curve)
-
Plate reader (540 nm)
Procedure:
-
Seed RAW264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare dilutions of this compound in complete growth medium.
-
Pre-treat the cells by replacing the medium with fresh medium containing the desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.
-
Prepare a standard curve of sodium nitrite in complete growth medium.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant and standard.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the concentration of nitrite in the samples from the standard curve and calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanisms of action for quinoline derivatives and a general workflow for evaluating the biological activity of this compound.
Caption: Potential signaling pathways modulated by quinoline derivatives.
References
Troubleshooting & Optimization
Troubleshooting NSC 13138 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 13138.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Cinchoninic acid or 4-Carboxyquinoline, is an endogenous metabolite.[1][2] It is often used in research settings and is supplied as a solid.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My this compound is not dissolving properly. What should I do?
If you are experiencing solubility issues with this compound, there are several steps you can take. First, ensure you are using the recommended solvents and concentrations. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For a step-by-step guide, please refer to the Troubleshooting Guide below.
Q4: Can I use solvents other than those listed in the protocols?
Troubleshooting Guide
Issue: Precipitate forms or the compound does not fully dissolve in the chosen solvent system.
This guide provides a systematic approach to troubleshoot and resolve solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvent systems for in vivo applications.
| Protocol | Solvent Composition | Achievable Concentration & Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.44 mM); Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.44 mM); Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.44 mM); Clear solution |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound, incorporating methods to enhance solubility.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pipettes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it into a sterile tube or vial.
-
Add the solvent: Add the appropriate volume of DMSO to the tube.
-
Initial Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate initial dissolution.
-
Visual Inspection: Visually inspect the solution against a light source. If any particulate matter is visible, proceed to the next steps.
-
Sonication (if necessary): Place the tube in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up any clumps of solid and enhance dissolution.
-
Gentle Heating (if necessary): If particulates remain after sonication, warm the solution in a water bath at a temperature not exceeding 40°C. Agitate the tube intermittently. Be cautious, as excessive heat can degrade the compound.
-
Final Inspection: After sonication and/or gentle heating, visually inspect the solution again to ensure it is clear and free of any precipitate.
-
Storage: Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C for future use.
Caption: Experimental workflow for preparing this compound stock solutions.
References
Common experimental errors with NSC 13138
Important Notice: Information regarding a specific compound designated "NSC 13138" is not available in the public domain based on current search results. The information presented below pertains to general experimental considerations and signaling pathways related to Neural Stem Cells (NSCs), as this is the primary context in which "NSC" is referenced in the scientific literature found. Researchers working with a specific compound labeled this compound should consult the supplier's documentation for specific handling and troubleshooting instructions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common experimental challenges and questions that may arise when working with Neural Stem Cells.
Q1: My Neural Stem Cells are not proliferating as expected. What are the possible causes and solutions?
A: Several factors can impact NSC proliferation. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | - Verify the recommended media formulation, including growth factors (e.g., EGF, bFGF) and supplements. - Ensure proper incubator settings (temperature, CO2, humidity). - Check for contamination (mycoplasma, bacteria, fungi). |
| Cell Seeding Density | - Optimize seeding density. Too low a density can lead to insufficient autocrine/paracrine signaling, while too high a density can lead to premature contact inhibition and differentiation. |
| Reagent Quality | - Use fresh, high-quality growth factors and media. Aliquot growth factors to avoid repeated freeze-thaw cycles. - Test different lots of serum or supplements if applicable. |
| Cell Line Health | - Ensure you are using a low passage number, as NSCs can lose their proliferative capacity over time. - Perform viability assays (e.g., Trypan Blue) to assess cell health. |
| Incorrect Dissociation | - Over-enzymatic treatment during passaging can damage cells. Optimize dissociation time and enzyme concentration. |
Q2: I am observing spontaneous differentiation of my NSC cultures. How can I prevent this?
A: Spontaneous differentiation is a common issue. Consider the following:
| Potential Cause | Troubleshooting Steps |
| High Cell Density | - Passage cells before they reach confluency to avoid contact-induced differentiation. |
| Growth Factor Depletion | - Replenish media and growth factors at regular intervals as recommended for your specific NSC line. |
| Substrate and Coating | - Ensure proper coating of culture vessels with appropriate extracellular matrix proteins (e.g., laminin, poly-L-ornithine) to maintain the undifferentiated state. |
| Signaling Pathway Activation | - Certain signaling pathways, when activated, can promote differentiation. For instance, the Hippo pathway is known to keep NSCs in a quiescent state.[1] |
Q3: What are some common sources of error in NSC experiments?
A: General experimental errors can significantly impact results. These can be categorized as follows:
| Error Type | Examples | Mitigation Strategies |
| Systematic Errors | - Instrument miscalibration (e.g., pipettes, pH meters). - Incorrectly prepared reagents. | - Regularly calibrate all lab equipment. - Prepare fresh reagents and validate their performance. |
| Random Errors | - Minor fluctuations in incubator conditions. - Inconsistent cell counting or seeding. | - Maintain stable environmental conditions. - Perform replicate experiments and average the results. |
| Human Errors | - Pipetting mistakes. - Incorrect labeling of samples. - Transcriptional errors when recording data.[2] | - Maintain a clear and organized workflow. - Double-check calculations and data entry. |
Key Signaling Pathways in Neural Stem Cells
Understanding the signaling pathways that govern NSC behavior is crucial for experimental design and data interpretation.
Gαq-Rho1-Dia Pathway in NSC Reactivation
The transition of NSCs from a quiescent to a proliferative state is a tightly regulated process. One key pathway involved is the Gαq-Rho1-Dia signaling cascade, which influences the actin cytoskeleton.[1]
Caption: Gαq-Rho1-Dia signaling pathway promoting NSC reactivation.
Experimental Protocols
Protocol: Immunocytochemistry for NSC Marker Expression
This protocol outlines the general steps for staining NSCs to identify the expression of key markers (e.g., Sox2, Nestin).
-
Cell Plating:
-
Coat sterile glass coverslips with an appropriate substrate (e.g., Poly-L-ornithine and Laminin).
-
Seed NSCs onto the coated coverslips at a desired density.
-
Culture for 24-48 hours to allow for cell attachment.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your marker of interest (e.g., anti-Sox2) in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope with the appropriate filters.
-
Caption: Workflow for immunocytochemistry of Neural Stem Cells.
References
Technical Support Center: Synthesis of NSC 13138 (Cinchoninic Acid)
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the synthesis of NSC 13138 (Cinchoninic Acid/Quinoline-4-Carboxylic Acid) to achieve higher yields and purity. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and visualizations of key chemical and biological pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound (Cinchoninic Acid)?
A1: The most established methods for synthesizing quinoline-4-carboxylic acids like Cinchoninic Acid are the Doebner reaction, the Pfitzinger reaction, and the Combes synthesis.[1][2] The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base.[4] The Combes synthesis condenses anilines with β-diketones followed by acid-catalyzed cyclization.[5]
Q2: My Doebner reaction for Cinchoninic Acid has a very low yield. What are the likely causes?
A2: Low yields in the Doebner reaction are a common issue. Key factors include suboptimal reaction temperature, incorrect choice or amount of catalyst, and side reactions. For anilines with electron-withdrawing groups, conventional methods often result in poor yields. Polymerization of reactants under harsh acidic conditions can also significantly reduce the yield.
Q3: How can I minimize the formation of tar and other byproducts in my quinoline (B57606) synthesis?
A3: Tar formation is particularly prevalent in highly exothermic reactions like the Skraup synthesis, a related method. To mitigate this, controlling the reaction temperature is crucial. This can be achieved by the slow addition of reagents, efficient stirring, and external cooling. The use of a moderator, such as ferrous sulfate (B86663) in the Skraup synthesis, can also help to control the reaction's vigor. In the Doebner reaction, using milder conditions and optimizing the catalyst can reduce the formation of polymeric byproducts.
Q4: What is the best method for purifying the final Cinchoninic Acid product?
A4: Purification of Cinchoninic Acid can be challenging due to its physical properties. A common procedure involves acidification of the reaction mixture to precipitate the crude acid. If the product is contaminated with unreacted isatin (from a Pfitzinger synthesis), it can be purified by dissolving the crude product in a sodium bicarbonate solution, filtering off the isatin, and then re-precipitating the Cinchoninic Acid by adding acid. Recrystallization from glacial acetic acid is also an effective method for obtaining a high-purity product. For other impurities, column chromatography can be employed, although it may be complicated by the compound's polarity.
Q5: Are there any "green" or more environmentally friendly approaches to synthesizing Cinchoninic Acid?
A5: Yes, recent research has focused on developing more sustainable methods. This includes performing reactions under solvent-free conditions, sometimes with microwave irradiation to shorten reaction times. Additionally, the use of water and ethylene (B1197577) glycol as a dual solvent system with a p-toluenesulfonic acid catalyst has been reported as a greener approach for the Doebner reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Doebner Synthesis
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction often requires heating to proceed efficiently. However, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates. |
| Inappropriate Catalyst | The choice of catalyst is critical. While Brønsted acids are common, Lewis acids like BF₃·THF have been shown to be effective, especially for less reactive anilines. Experiment with different acid catalysts and optimize the loading. |
| Poor Substrate Reactivity | Anilines with strong electron-withdrawing groups can be problematic. Consider using a modified Doebner protocol, such as a hydrogen-transfer variation, which is designed to improve yields for these substrates. |
| Side Reactions (e.g., Polymerization) | Harsh acidic conditions can promote the polymerization of aldehydes or pyruvic acid. Try using a milder acid catalyst or a lower concentration. Slow, controlled addition of reagents can also minimize side reactions. |
Issue 2: Formation of Tarry Byproducts
| Potential Cause | Suggested Solution |
| Uncontrolled Exothermic Reaction | This is a common issue in related syntheses like the Skraup reaction. Ensure efficient stirring with a mechanical stirrer to prevent localized hotspots. The slow and careful addition of acid, along with external cooling (e.g., an ice bath), is crucial for temperature management. |
| Incorrect Reagent Ratios | Deviations from the optimal stoichiometry can lead to an increase in side reactions. Ensure accurate measurement of all starting materials. |
| Difficult Product Isolation | The viscous nature of the tar can make extraction of the product difficult. After the reaction is complete and has cooled, carefully dilute the mixture with water to reduce its viscosity before proceeding with extraction or filtration. |
Experimental Protocols
Protocol 1: Synthesis of Cinchoninic Acid via the Pfitzinger Reaction
This protocol is adapted from a standard procedure for the Pfitzinger reaction.
Materials:
-
Isatin
-
Pyruvic acid
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until the isatin dissolves and the ring has opened to form the potassium salt of 2-aminophenylglyoxylic acid.
-
To this solution, add pyruvic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add hydrochloric acid to the cooled solution to neutralize the base and precipitate the Cinchoninic Acid. The pH should be adjusted to be acidic.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude Cinchoninic Acid can be further purified by recrystallization from glacial acetic acid.
Protocol 2: Synthesis of a Substituted Quinoline-4-Carboxylic Acid via the Doebner Reaction
This is a general protocol for the Doebner reaction.
Materials:
-
A substituted aniline
-
A substituted aldehyde
-
Pyruvic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aniline, aldehyde, and pyruvic acid in equimolar amounts.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux with stirring. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If the product precipitates, collect it by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification can be achieved by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Cinchoninic Acid Synthesis (Pfitzinger Reaction)
Caption: A general workflow for the synthesis of Cinchoninic Acid via the Pfitzinger reaction.
Troubleshooting Logic for Low Yield in Quinoline Synthesis
Caption: A troubleshooting decision tree for addressing low yields in quinoline synthesis.
Signaling Pathway of Cinchoninic Acid and Related Metabolites
Caption: The relationship between the Kynurenine pathway and GPR35 signaling.
References
Technical Support Center: Troubleshooting Off-Target Effects of Cinchoninic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinchoninic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes or toxicity in our experiments with Cinchoninic acid. Could these be off-target effects?
A1: Yes, unexpected phenotypes and toxicity are common indicators of off-target effects. Cinchoninic acid, like many small molecules, can interact with multiple cellular proteins beyond its intended target. One of the most significant potential off-target effects of Cinchoninic acid and its derivatives is drug-induced liver injury (DILI).[1][2][3][4][5] If you are working with liver cells or in vivo models, it is crucial to monitor for signs of hepatotoxicity.
Q2: What are the potential primary and off-targets of Cinchoninic acid?
A2: While the complete target profile of Cinchoninic acid is not fully elucidated, studies suggest potential interactions with the following proteins:
-
Aldehyde Oxidase 1 (AOX1): Cinchoninic acid and its analogs can be substrates for AOX1, an enzyme involved in the metabolism of various xenobiotics. The metabolic activity of AOX1 can vary significantly across different species, which may lead to species-specific effects and toxicities.
-
Quinone Reductase 2 (NQO2): Some kinase inhibitors and other small molecules have been found to interact with NQO2 as an off-target. Given the structural similarities of Cinchoninic acid to some of these compounds, NQO2 could be a potential off-target.
Q3: Our experimental results with Cinchoninic acid are inconsistent across different cell lines or batches. What could be the cause?
A3: Inconsistent results can arise from several factors:
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Differential Expression of Off-Targets: The expression levels of off-target proteins like AOX1 and NQO2 can vary between different cell lines, leading to varied responses.
-
Compound Purity and Stability: Ensure the purity of your Cinchoninic acid batch. Impurities can have their own biological activities. Also, confirm the stability of the compound in your experimental media.
-
Cell Culture Conditions: Variations in cell culture conditions, such as media composition and passage number, can influence cellular responses. Refer to general cell culture troubleshooting guides for more information.
Q4: How can we confirm if the observed effects of Cinchoninic acid are due to off-target interactions in our experimental system?
A4: A multi-pronged approach is recommended to distinguish on-target from off-target effects:
-
Use a Structurally Related Inactive Analog: Synthesize or obtain a close structural analog of Cinchoninic acid that is predicted to be inactive against the primary target. If this analog reproduces the observed phenotype, it is likely an off-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative primary target. If the phenotype persists after treatment with Cinchoninic acid in the absence of the primary target, it is likely mediated by an off-target.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of Cinchoninic acid to its target(s) within intact cells. A shift in the thermal stability of a protein upon compound treatment indicates a direct interaction.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity or Cell Death
If you observe significant cell death, especially in liver-derived cells, consider the possibility of Cinchoninic acid-induced hepatotoxicity.
Troubleshooting Workflow for Investigating Hepatotoxicity:
Caption: Workflow for troubleshooting unexpected hepatotoxicity.
Experimental Protocols:
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of Cinchoninic acid concentrations for 24-72 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Issue 2: Inconsistent or Unexplained Biological Activity
This issue may arise from engagement with unknown off-targets. A systematic approach to identify these off-targets is necessary.
Experimental Workflow for Off-Target Identification:
Caption: Workflow for identifying and validating off-targets.
Experimental Protocols:
-
Kinase Selectivity Profiling:
-
Objective: To determine the inhibitory activity of Cinchoninic acid against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of Cinchoninic acid (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted Cinchoninic acid or a vehicle control to the wells.
-
Reaction & Detection: Incubate to allow the kinase reaction to proceed. Terminate the reaction and quantify the product using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any inhibited kinases.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm the direct binding of Cinchoninic acid to intracellular proteins.
-
Methodology:
-
Cell Treatment: Treat intact cells with Cinchoninic acid or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein and potential off-targets by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of Cinchoninic acid indicates target engagement.
-
-
Signaling Pathway Considerations
While specific signaling pathways directly modulated by Cinchoninic acid are not well-documented, its potential off-targets suggest that it may interfere with various cellular processes. For example, off-target effects on kinases could impact numerous signaling cascades.
Hypothetical Signaling Pathway Perturbation:
If kinase profiling reveals inhibition of a specific kinase (e.g., a MAPK or a kinase in the NF-κB pathway), further investigation into that pathway is warranted.
Caption: Hypothetical kinase signaling pathway inhibited by Cinchoninic acid.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the off-target binding affinities or IC50 values of Cinchoninic acid against a broad panel of proteins. The table below is a template that researchers can use to summarize their own experimental findings when characterizing Cinchoninic acid and its analogs.
Table 1: Template for Summarizing Off-Target Profiling Data for Cinchoninic Acid Analogs
| Target | Cinchoninic Acid (IC50/Kd, µM) | Analog A (IC50/Kd, µM) | Analog B (IC50/Kd, µM) |
| Primary Target | |||
| Target X | |||
| Potential Off-Targets | |||
| AOX1 (activity) | |||
| NQO2 (binding) | |||
| Kinase 1 | |||
| Kinase 2 | |||
| ... |
This technical support center provides a starting point for addressing the potential off-target effects of Cinchoninic acid. By employing a systematic troubleshooting approach and utilizing the described experimental protocols, researchers can better understand their experimental outcomes and generate more reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug-Induced Liver Injury: An Institutional Case Series and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Induced Liver Injury: Pattern Recognition and Future Directions [gutnliver.org]
- 4. Drug-Induced Liver Injury: Twenty Five Cases of Acute Hepatitis Following Ingestion of Polygonum multiflorum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Technical Support Center: Improving the Signal-to-Noise Ratio in Small Molecule Binding Assays
A Note on NSC 13138: As of late 2025, a specific, high-affinity molecular target for the compound this compound (quinoline-4-carboxylic acid) is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for developing and troubleshooting a common type of binding assay—the Fluorescence Polarization (FP) Competition Assay —which is a standard method used to screen for and characterize the binding of small molecules like this compound to a putative protein target. The principles and troubleshooting steps outlined here are broadly applicable to FP-based binding assays for other small molecules as well.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during FP competition assays that can lead to a poor signal-to-noise ratio.
Q1: What is a good signal-to-noise ratio for an FP assay?
A good signal-to-noise (S/N) ratio is crucial for obtaining reliable and reproducible data. Here are two key metrics:
-
Fluorescence Intensity: The raw fluorescence intensity of your fluorescently labeled molecule (the "tracer") should be at least three to ten times higher than the background fluorescence from the assay buffer and microplate alone.[1]
-
Assay Window (ΔmP): The change in millipolarization (mP) between the "free" tracer and the "bound" tracer should be significant. An assay window of at least 100 mP is generally considered good, though smaller windows can be acceptable if the data variability is low.[1]
Q2: My raw fluorescence signal is too low. How can I increase it?
A low fluorescent signal is a primary cause of a poor S/N ratio.
-
Increase Tracer Concentration: You might be using a tracer concentration that is too low for your instrument's sensitivity. Try increasing the tracer concentration. However, be aware that the tracer concentration should ideally be kept at or below the dissociation constant (Kd) of its interaction with the target protein and lower than the protein concentration to avoid artifacts.[2]
-
Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for your fluorophore. Optimize the gain settings to amplify the signal without saturating the detector.[2]
-
Evaluate Fluorophore Choice: If the signal remains low, consider using a brighter fluorophore with a higher quantum yield.
Q3: I'm observing very high background fluorescence. What are the common causes and solutions?
High background can mask the specific signal from your binding event.
-
Buffer Components: Some buffer components, such as BSA, can be inherently fluorescent or bind non-specifically to the fluorophore.[1] Test the fluorescence of each buffer component individually. Consider using an alternative blocking agent like bovine gamma globulin (BGG) if BSA is the issue.
-
Contaminated Reagents: Ensure all reagents and solvents are of high purity and free from fluorescent contaminants.
-
Microplate Selection: Always use black, opaque microplates (preferably with a non-binding surface) to minimize background fluorescence and prevent light scatter from well to well.
-
Compound Autofluorescence: The unlabeled competitor (like this compound) might be autofluorescent at the wavelengths used. It's recommended to measure the fluorescence of the compound alone at the highest concentration used in the assay. If it contributes significantly to the signal, consider using a red-shifted fluorophore for your tracer, as autofluorescence is often less pronounced at higher wavelengths.
Q4: The change in polarization (ΔmP) upon binding is very small. How can I increase my assay window?
A small dynamic range makes it difficult to distinguish between binding and non-binding events.
-
Size Difference Between Tracer and Target: FP assays work best when there is a large size difference between the small fluorescent tracer and the larger binding partner. If the target protein is small, the change in polarization upon binding will be minimal.
-
"Propeller Effect ": The fluorophore might be attached to the tracer via a long, flexible linker, allowing it to tumble freely even when the tracer is bound to the protein. This "propeller effect" dampens the change in polarization. Using a fluorophore with a shorter, more rigid linker can help.
-
Tracer Purity: The presence of unlabeled tracer or free fluorophore in your tracer stock will compete for binding and reduce the maximum polarization signal. Ensure your tracer is highly pure.
-
Protein Aggregation: Aggregated protein can scatter light and increase the baseline polarization, thereby reducing the assay window. Use highly purified protein and consider centrifugation or filtration to remove aggregates.
Q5: My data is highly variable between replicate wells. What could be the cause?
High variability can obscure real binding events and make data interpretation difficult.
-
Pipetting Inaccuracy: Inconsistent pipetting, especially with small volumes in 384- or 1536-well plates, is a common source of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Mixing: Ensure all components are thoroughly mixed in the wells before reading the plate.
-
Evaporation: During incubation, evaporation from the wells (especially edge wells) can concentrate the reagents and alter the results. Use plate sealers to minimize evaporation.
-
Temperature Fluctuations: FP is sensitive to temperature changes as they affect solvent viscosity and molecular rotation. Ensure the plate is at thermal equilibrium before reading.
Data Presentation
Table 1: Troubleshooting Guide for Low Signal-to-Noise Ratio in FP Assays
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | 1. Tracer concentration too low.2. Incorrect instrument settings (wavelengths, gain).3. Low quantum yield of the fluorophore. | 1. Increase tracer concentration (staying ≤ Kd).2. Verify instrument settings for the specific fluorophore.3. Switch to a brighter fluorophore. |
| High Background | 1. Autofluorescent buffer components (e.g., BSA).2. Contaminated reagents or solvents.3. Use of clear or white microplates.4. Autofluorescence of the test compound. | 1. Test buffer components individually; switch BSA to BGG.2. Use high-purity reagents.3. Use black, opaque, non-binding microplates.4. Measure compound fluorescence; consider red-shifted dyes. |
| Small Assay Window (ΔmP) | 1. Small size difference between tracer and target.2. "Propeller effect" due to flexible linker.3. Impure tracer (contains free dye or unlabeled ligand).4. Aggregated protein target. | 1. FP may not be suitable; consider alternative assays.2. Use a tracer with a shorter, more rigid linker.3. Purify the fluorescent tracer.4. Purify the protein; centrifuge/filter before use. |
| High Data Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents in wells.3. Evaporation from wells.4. Temperature instability. | 1. Calibrate pipettes; use appropriate techniques.2. Ensure thorough mixing after reagent addition.3. Use plate sealers during incubation.4. Allow the plate to equilibrate to room temperature before reading. |
Table 2: Example Data from an FP Competition Assay
This table shows example data for a competition experiment where a test compound (e.g., this compound) displaces a fluorescent tracer from a target protein.
| Compound Conc. (µM) | Raw Parallel (RFU) | Raw Perpendicular (RFU) | Polarization (mP) | % Inhibition |
| 0 (No Compound) | 15000 | 5000 | 250 | 0% |
| 0.1 | 14950 | 5050 | 247 | 1.5% |
| 0.3 | 14500 | 5500 | 225 | 12.5% |
| 1.0 | 13000 | 7000 | 150 | 50% |
| 3.0 | 11500 | 8500 | 75 | 87.5% |
| 10.0 | 10500 | 9500 | 25 | 112.5% |
| Tracer Only | 10000 | 10000 | 0 | 125% |
| Buffer Blank | 100 | 100 | - | - |
Note: Polarization (mP) is calculated as 1000 * (Parallel - G * Perpendicular) / (Parallel + G * Perpendicular), where G is the instrument-specific G-factor. % Inhibition is calculated relative to the high (no compound) and low (tracer only) controls.
Experimental Protocols
Protocol: Fluorescence Polarization Competition Binding Assay
Objective: To determine the inhibitory concentration (IC50) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a fluorescent tracer for binding to a target protein.
Materials:
-
Target Protein: Purified and stored in a suitable buffer.
-
Fluorescent Tracer: A ligand for the target protein labeled with a fluorophore.
-
Test Compound: this compound or other unlabeled competitor, prepared as a stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for protein stability and binding (e.g., PBS, Tris, or HEPES with additives like 0.01% Tween-20).
-
Microplate: Black, opaque, non-binding surface 384-well plate.
-
Plate Reader: Equipped with polarizing filters for FP measurements.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of the target protein in assay buffer at a concentration that gives ~75% of the maximum polarization signal (determined from a prior protein titration experiment).
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer at a concentration equal to its Kd for the target protein.
-
Prepare a serial dilution of the test compound (e.g., this compound) at 4X the final desired concentrations in assay buffer containing a constant percentage of the solvent (e.g., 2% DMSO).
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 10 µL of the 4X test compound dilutions.
-
High Signal Control (0% Inhibition): Add 10 µL of assay buffer with solvent (e.g., 2% DMSO). These wells will contain protein and tracer but no competitor.
-
Low Signal Control (100% Inhibition): Add 10 µL of assay buffer with solvent. These wells will contain only the tracer.
-
Blank Wells: Add 20 µL of assay buffer to determine background fluorescence.
-
-
Reagent Addition:
-
Prepare a master mix of 2X target protein and 2X fluorescent tracer.
-
Add 10 µL of this master mix to all wells except the Low Signal and Blank wells.
-
Add 10 µL of the 2X fluorescent tracer solution (without protein) to the Low Signal Control wells.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for a predetermined time (e.g., 60-120 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the mP values for each well.
-
Normalize the data using the high and low signal controls.
-
Plot the normalized mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Principle of FP Competition Assay
Caption: Principle of a Fluorescence Polarization (FP) competition assay.
Experimental Workflow for FP Competition Assay
Caption: A typical experimental workflow for an FP competition assay.
Troubleshooting Decision Tree for Low S/N Ratio
References
Technical Support Center: Cinchoninic Acid Radiolabeling
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the radiolabeling of cinchoninic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common radioisotopes used for labeling cinchoninic acid and why?
A1: The choice of radioisotope is dictated by the intended application. For Positron Emission Tomography (PET) imaging, short-lived positron emitters like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are predominantly used.[1] ¹¹C is attractive for labeling the carboxylic acid group directly, while the longer half-life of ¹⁸F allows for more complex syntheses and longer imaging protocols.[1] For therapeutic applications or SPECT imaging, isotopes like Lutetium-177 (¹⁷⁷Lu) may be considered.
Q2: What are the main challenges in the radiolabeling of cinchoninic acid?
A2: Cinchoninic acid, as a carboxylic acid-containing heterocyclic compound, presents several radiolabeling challenges. These include:
-
Low Radiochemical Yield (RCY): Difficulty in achieving high incorporation of the radioisotope into the target molecule.[2]
-
Low Radiochemical Purity (RCP): Formation of radioactive byproducts that are difficult to separate from the desired product.[3]
-
Precursor Instability: The starting material (precursor) for the radiolabeling reaction may be unstable under the required reaction conditions.[2]
-
Harsh Reaction Conditions: Many radiolabeling methods require high temperatures or strongly basic/acidic conditions, which can degrade the cinchoninic acid molecule.
-
Purification Difficulties: Separating the minute mass of the radiolabeled product from unreacted precursor and impurities is a significant challenge.
Q3: What quality control (QC) tests are essential for a cinchoninic acid-based radiotracer?
A3: Before administration, a radiotracer must undergo rigorous QC testing to ensure safety and efficacy. Key tests include:
-
Radiochemical Purity: To determine the percentage of the total radioactivity that is in the desired chemical form, typically assessed by radio-HPLC or radio-TLC.
-
Radionuclidic Purity: To confirm the identity of the radioisotope and the absence of other radioactive contaminants.
-
pH and Visual Appearance: The final product should be a clear solution with a pH suitable for injection (typically 4.5-8.5).
-
Residual Solvents: To ensure that any organic solvents used during the synthesis are below acceptable limits.
-
Sterility and Endotoxins: The final product must be sterile and free of bacterial endotoxins to prevent pyrogenic reactions.
-
Molar Activity (Aₘ): The ratio of radioactivity to the total amount of the compound (labeled and unlabeled), which is crucial for receptor-based imaging.
Troubleshooting Guide
This section addresses specific issues you might encounter during your radiolabeling experiments.
Issue 1: Low Radiochemical Yield (RCY)
A low RCY is one of the most common problems in radiotracer synthesis. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Precursor Quality | |
| Precursor Degradation | Store precursor under recommended cool, dry, and dark conditions. Use a fresh batch if degradation is suspected. |
| Impure Precursor | Ensure high purity of the starting material through appropriate analytical techniques (e.g., NMR, HPLC, MS). |
| Reaction Conditions | |
| Suboptimal Temperature/Time | Optimize reaction temperature and duration. Monitor the reaction progress over time to determine the optimal endpoint. |
| Inefficient Drying of [¹⁸F]Fluoride | For ¹⁸F-labeling, ensure efficient azeotropic drying to remove residual water, which significantly hampers nucleophilic substitution. |
| Incorrect pH | Optimize the pH of the reaction mixture, as it can significantly influence the reactivity of both the precursor and the radioisotope. |
| Ineffective Catalyst/Base | For ¹¹C-carboxylations, ensure the catalyst (e.g., Cu(I)) and reagents are active and used in optimal concentrations. For ¹⁸F-fluorination, verify the composition and effectiveness of the elution solution (e.g., Kryptofix 2.2.2/K₂CO₃). |
| Radioisotope Issues | |
| Low Reactivity of Radioisotope | For [¹⁸F]fluoride, ensure efficient trapping and elution from the anion exchange cartridge. Metallic impurities can affect reactivity. For [¹¹C]CO₂, ensure efficient delivery and trapping in the reaction vessel. |
Issue 2: Impure Final Product (Low Radiochemical Purity)
Radiochemical impurities can lead to poor imaging quality and unnecessary radiation dose to the patient.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Optimize reaction time and temperature to drive the reaction to completion. |
| Side Reactions | Modify reaction conditions (e.g., temperature, pH, solvent) to minimize the formation of byproducts. For base-sensitive precursors, consider milder reaction conditions. |
| Radiolysis | Radiolysis is the decomposition of the product by its own radiation. Minimize synthesis time, reduce the amount of starting radioactivity if possible, or add radical scavengers like ascorbic acid or ethanol. |
| Inefficient Purification | Optimize the purification method. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying radiotracers. Adjust the mobile phase, gradient, and column type to achieve better separation of the product from impurities. Solid-Phase Extraction (SPE) can be used for simplification but may offer lower resolution. |
Experimental Protocols & Workflows
General Workflow for Radiotracer Synthesis
The production of a cinchoninic acid-based radiotracer typically follows a multi-step, automated process to ensure speed and safety.
References
Technical Support Center: Method Refinement for NSC 13138 In Vivo Administration
Welcome to the technical support center for the in vivo administration of NSC 13138 (Cinchoninic Acid). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known characteristic?
A1: this compound, also known as Cinchoninic acid or 4-Carboxyquinoline, is an endogenous metabolite.[1][2] As a member of the quinoline-4-carboxylic acid class, it is part of a scaffold known for a wide range of biological activities.
Q2: What are the potential biological activities of quinoline-4-carboxylic acid derivatives?
A2: Derivatives of quinoline-4-carboxylic acid have been investigated for various therapeutic applications and have demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3] Some derivatives have shown analgesic and anti-inflammatory activity in preclinical models.
Q3: What is a potential mechanism of action for the anti-inflammatory effects of quinoline-4-carboxylic acids?
A3: While the specific mechanism for this compound is not definitively established in the provided literature, related quinoline (B57606) derivatives have been shown to exert anti-inflammatory effects. A plausible mechanism could involve the modulation of inflammatory pathways, such as those mediated by cytokines and prostaglandins. Some studies on quinoline derivatives in mouse macrophages suggest they can reduce inflammation without causing cytotoxicity.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide
Issue 1: Precipitation or phase separation of this compound during formulation.
-
Possible Cause: Incomplete dissolution of the compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Gently heat the solution.
-
Use sonication to aid in the dissolution process.[1]
-
Ensure the correct order of solvent addition as specified in the protocols. For instance, in a DMSO/PEG300/Tween-80/Saline vehicle, this compound should first be dissolved in DMSO before the addition of other components.
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Possible Cause: High dosage or specific vehicle effects. Long-term, high-dose oral administration in mice has been associated with increased stomach weight and mucosal thickening.
-
Troubleshooting Steps:
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model and strain.
-
Consider alternative, less toxic vehicle formulations. The choice of vehicle can significantly impact tolerability.
-
Include a vehicle-only control group to distinguish between compound-specific and vehicle-specific effects.
-
Monitor animals closely for signs of distress, weight loss, or changes in behavior.
-
Experimental Protocols & Data
Vehicle Formulations for In Vivo Administration
For successful in vivo delivery, proper solubilization of this compound is critical. The following table summarizes vehicle formulations that have been reported to achieve a clear solution at a concentration of at least 2.5 mg/mL.
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress.
Detailed Methodology for Protocol 1 (1 mL final volume):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is evenly distributed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Visualizations
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for preparing and administering this compound in an in vivo study.
Caption: Workflow for this compound in vivo experiments.
Plausible Signaling Pathway for Anti-Inflammatory Action
While the precise molecular target of this compound is not fully elucidated, this diagram illustrates a representative anti-inflammatory signaling pathway that quinoline-based compounds may modulate.
Caption: Putative anti-inflammatory signaling pathway.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Process Improvement for Scaling Up Cinchoninic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and process improvement in the synthesis of Cinchoninic acid, with a focus on scalability. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the synthesis of Cinchoninic acid, their probable causes, and recommended solutions. The primary focus is on the widely used Pfitzinger and Doebner-von Miller synthesis routes.
Pfitzinger Reaction Troubleshooting
The Pfitzinger reaction, the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base, is a cornerstone for synthesizing quinoline-4-carboxylic acids. However, challenges such as low yields and byproduct formation are common, especially when scaling up.[1]
Question 1: Why is the yield of my Pfitzinger reaction consistently low?
Answer:
Low yields in the Pfitzinger synthesis can stem from several factors.[2] A systematic approach to troubleshooting is crucial for process optimization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions & Process Improvements |
| Incomplete Isatin Ring Opening | Ensure complete hydrolysis of the isatin to isatinic acid by using a sufficient excess of a strong base (e.g., 3 equivalents of KOH or NaOH). The color change from orange to pale yellow can indicate the completion of this step.[3] For scaling up, consider monitoring this step using in-process controls like pH or conductivity measurements. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. While reflux is common, excessively high temperatures can promote side reactions and tar formation.[4] For larger batches, precise temperature control using jacketed reactors with automated temperature regulation is essential to maintain a consistent and optimal temperature profile. |
| Inefficient Mixing | Poor mixing can lead to localized "hot spots" and uneven reaction progress, contributing to byproduct formation. In a laboratory setting, ensure vigorous stirring. When scaling up, the reactor design and agitator type (e.g., anchor, turbine) become critical for achieving homogeneity in a larger volume. Computational Fluid Dynamics (CFD) modeling can help in selecting the appropriate mixing setup for a given reactor scale. |
| Side Reactions of the Carbonyl Compound | Carbonyl compounds, especially aldehydes, can undergo self-condensation (aldol reaction) under the strong basic conditions of the Pfitzinger reaction.[3] To mitigate this, a sequential addition strategy is recommended. Add the carbonyl compound slowly to the pre-formed isatinate solution to maintain a low instantaneous concentration of the carbonyl reactant. |
| Premature Product Precipitation | The product, Cinchoninic acid, may precipitate out of the reaction mixture before the reaction is complete, especially at higher concentrations. This can coat the unreacted starting materials and hinder the reaction progress. At a larger scale, this can also lead to fouling of reactor surfaces and transfer lines. Consider using a co-solvent system to improve the solubility of the product at the reaction temperature. Process Analytical Technology (PAT) tools, such as in-situ particle size analyzers, can be used to monitor and control crystallization upon scaling up. |
Question 2: How can I minimize the formation of tar and other byproducts?
Answer:
Tar formation is a frequent issue in the Pfitzinger reaction, complicating purification and reducing yield.
Mitigation Strategies:
-
Optimize Base Concentration: While a strong base is necessary, an excessive amount can promote side reactions. Conduct small-scale experiments to find the optimal base concentration for your specific substrates.
-
Control Reaction Time: Prolonged reaction times at high temperatures can lead to the degradation of reactants and products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction endpoint.
-
Purification Strategy: After the reaction, a careful work-up is crucial. Acidification of the cooled reaction mixture should be done slowly and with good stirring to precipitate the Cinchoninic acid. If the product is contaminated with unreacted isatin, it can be purified by dissolving the crude product in a sodium bicarbonate solution, filtering off the insoluble isatin, and then re-precipitating the Cinchoninic acid by adding acid.
Doebner-von Miller Reaction Troubleshooting
The Doebner-von Miller reaction offers an alternative route to quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. While it avoids the strong bases of the Pfitzinger reaction, it has its own set of challenges.
Question 3: My Doebner-von Miller reaction is giving a low yield. What are the common causes?
Answer:
Low yields in the Doebner-von Miller synthesis are often related to the reaction conditions and the stability of the reactants.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions & Process Improvements |
| Polymerization of the α,β-Unsaturated Carbonyl | The acidic conditions can promote the polymerization of the α,β-unsaturated carbonyl compound, which is a major cause of low yields. Using a milder acid catalyst or a two-phase reaction system can help sequester the carbonyl compound and reduce polymerization. |
| Inefficient Cyclization | The cyclization step is often the rate-limiting step. The choice of acid catalyst is critical. While strong mineral acids are traditional, Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or solid acid catalysts can offer better yields and milder conditions. For scaling up, heterogeneous catalysts can simplify downstream processing. |
| Oxidation Step Issues | The final step is the oxidation of a dihydroquinoline intermediate. In some cases, an external oxidizing agent is required. If the reaction is sluggish, consider the addition of a mild oxidizing agent. |
| Substrate Reactivity | Anilines with electron-withdrawing groups can be less reactive in the Doebner-von Miller reaction. In such cases, using a more forcing condition (higher temperature, stronger acid) might be necessary, but this must be balanced against the risk of increased byproduct formation. |
Section 2: Experimental Protocols
Detailed methodologies for key synthesis routes are provided below. These should be adapted and optimized for specific substrates and scales.
Pfitzinger Synthesis of 2-Phenylcinchoninic Acid
This protocol describes the synthesis of a Cinchoninic acid derivative from isatin and acetophenone (B1666503).
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
Procedure:
-
Isatin Ring Opening: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve KOH (3.0 eq) in a minimal amount of water and then add ethanol (95%) to create a concentrated basic solution. To this solution, add isatin (1.0 eq). Stir the mixture at room temperature for 1-2 hours. A color change from orange to pale yellow should be observed, indicating the formation of the potassium salt of isatinic acid.
-
Addition of Carbonyl Compound: Slowly add acetophenone (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with cold water. Slowly add concentrated HCl dropwise with vigorous stirring until the pH is acidic (pH ~4-5). A precipitate of 2-phenylcinchoninic acid will form.
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol outlines the synthesis of a simple quinoline (B57606) derivative.
Materials:
-
Crotonaldehyde
-
Hydrochloric Acid (HCl), concentrated
-
Nitrobenzene (B124822) (or another suitable oxidizing agent)
Procedure:
-
Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, cautiously add concentrated HCl to aniline with cooling.
-
Addition of Carbonyl: To this mixture, slowly add crotonaldehyde.
-
Addition of Oxidant: Add nitrobenzene to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction is often vigorous, so controlled heating is essential.
-
Work-up: After cooling, make the reaction mixture strongly basic with a concentrated NaOH solution.
-
Purification: The quinoline product can be purified by steam distillation from the reaction mixture. The distillate is then extracted with an organic solvent (e.g., diethyl ether), and the solvent is removed to yield the crude product, which can be further purified by distillation.
Section 3: Data Presentation
The following tables summarize quantitative data for different Cinchoninic acid synthesis methods to facilitate comparison.
Pfitzinger Reaction: Comparison of Conditions and Yields
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | Reflux | 8-10 | ~60 | |
| 5-Nitroisatin | Acetophenone | KOH | Ethanol/Water | 75 | - | - | |
| Isatin | Various Acetophenones | KOH | Ethanol/Water | Reflux | 12-48 | 10-41 | |
| 5-Bromo-isatin | 4'-Bromoacetophenone | KOH | Ethanol/Water | Reflux | 12-48 | 81 |
Doebner-von Miller and Related Reactions: Comparison of Conditions and Yields
| Aniline Derivative | Carbonyl/Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzaldehyde, Pyruvic Acid | Yb(PFO)₃ | Water | Reflux | - | Good | |
| 6-(trifluoromethoxy)aniline | Benzaldehyde, Pyruvic Acid | BF₃·THF | MeCN | 65 | 21 | 82 | |
| Aniline | Crotonaldehyde | HCl | - | Reflux | - | Varies |
Section 4: Signaling Pathways and Experimental Workflows
Visual representations of reaction mechanisms and workflows are provided below using Graphviz (DOT language).
Pfitzinger Reaction Mechanism
Caption: Pfitzinger reaction mechanism.
Doebner-von Miller Reaction Mechanism
Caption: Doebner-von Miller reaction mechanism.
General Experimental Workflow for Cinchoninic Acid Synthesis and Purification
Caption: General experimental workflow.
Section 5: Alternative Scalable Synthesis Routes
While the Pfitzinger and Doebner-von Miller reactions are common, other methods may offer advantages for specific Cinchoninic acid derivatives or at scale.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. This method can be advantageous for producing 2,4-disubstituted quinolines. The use of polyphosphoric acid (PPA) as a catalyst can sometimes give better results than sulfuric acid.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, which can then be converted to Cinchoninic acid derivatives. This multi-step process involves a thermal cyclization that often requires high temperatures, but modern variations using microwave irradiation have been shown to improve yields and reduce reaction times.
Section 6: Scaling-Up Considerations
Transitioning a laboratory-scale synthesis to a pilot plant or industrial scale introduces a new set of challenges that must be addressed for a successful and safe process.
Question 4: What are the primary challenges when scaling up the Pfitzinger or Doebner-von Miller reaction?
Answer:
Scaling up is not a linear process, and what works well in a round-bottom flask may not be directly transferable to a large reactor.
Key Scaling-Up Challenges:
-
Heat Transfer: Exothermic reactions, like the initial stages of the Pfitzinger reaction, can become difficult to control in large reactors due to a lower surface-area-to-volume ratio. This can lead to runaway reactions. The use of jacketed reactors with efficient cooling systems and careful control over the rate of reagent addition are critical for managing heat.
-
Mass Transfer (Mixing): Achieving uniform mixing in a large-volume reactor is more challenging. Inadequate mixing can result in localized concentration gradients, leading to increased byproduct formation and lower yields. The design of the agitator and the mixing speed must be carefully considered and potentially modeled.
-
Solid Handling: The precipitation and isolation of the Cinchoninic acid product at a large scale require robust solid-liquid separation equipment, such as centrifuges or large-scale filter dryers. The physical properties of the crystals (size, shape) become important for efficient filtration and washing. Process Analytical Technology (PAT) can be employed to monitor and control the crystallization process to ensure consistent particle characteristics.
-
Safety: The handling of large quantities of flammable solvents, corrosive acids and bases, and potentially toxic reagents requires a thorough safety assessment (e.g., HAZOP study). The potential for runaway reactions must be evaluated, and appropriate safety measures, such as emergency quenching systems and pressure relief devices, must be in place.
-
Downstream Processing and Purification: Purification by recrystallization at a large scale requires large volumes of solvent and can be time-consuming. Developing an efficient and scalable purification protocol is crucial. This may involve exploring different solvent systems, optimizing cooling profiles for crystallization, and potentially using alternative purification techniques like chromatography for high-purity requirements.
References
Validation & Comparative
Validating D3 Receptor Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a compound for the dopamine (B1211576) D3 receptor (D3R) over other dopamine receptor subtypes, particularly the closely related D2 receptor (D2R), is a critical step in preclinical development. This guide provides a framework for validating the D3R selectivity of investigational compounds, using established methodologies and known selective ligands as a reference for comparison. While this guide focuses on the validation process, it is important to note that publicly available data on the D3R selectivity of the specific compound NSC 13138 is limited.
D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This canonical pathway modulates various downstream cellular processes.
Experimental Validation of D3 Receptor Selectivity
A comprehensive assessment of a compound's D3R selectivity involves a combination of in vitro assays that measure both binding affinity and functional activity at the D3R and D2R. The following sections detail the experimental protocols for key assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride) and a range of concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Table 1: Comparative D2 and D3 Receptor Binding Affinities (Ki, nM) of Reference Compounds
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| GSK598,809 | ~1 | >100 | >100 | [1] |
| VK4-116 | 6.8 | 11,400 | ~1676 | [2] |
| LS-3-134 | 0.17 | >25.5 | >150 | [3] |
| WW-III-55 | ~20 | >16,000 | >800 | [3] |
| S33138 | 3.85 | 270 | ~70 | [4] |
Note: Data for this compound is not available in the public domain.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at the D3 receptor and to quantify its potency and efficacy.
This assay measures the ability of a compound to modulate the production of cAMP, the second messenger in the D3 receptor signaling cascade.
Detailed Protocol:
-
Cell Culture: Use cells stably expressing the human D3 or D2 receptor and an adenylyl cyclase-responsive reporter system (e.g., CRE-luciferase) or a cAMP biosensor.
-
Assay Medium: Cells are typically incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: For agonist testing, cells are stimulated with varying concentrations of the test compound. For antagonist testing, cells are pre-incubated with the test compound before stimulation with a known D3 agonist (e.g., quinpirole).
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene expression.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
This assay measures the activation of G proteins, an early event in the GPCR signaling cascade. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Detailed Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the D3 or D2 receptor.
-
Assay Buffer: The assay buffer typically contains GDP to maintain G proteins in their inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G proteins is measured, often by scintillation proximity assay (SPA) or filtration.
-
Data Analysis: The data are analyzed to determine the EC50 and Emax values for agonists.
This assay assesses the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and can initiate G protein-independent signaling pathways. This is particularly useful for identifying biased ligands.
Detailed Protocol:
-
Cell Lines: Utilize cell lines co-expressing the D3 or D2 receptor fused to one component of a reporter system (e.g., a fragment of luciferase or β-galactosidase) and β-arrestin fused to the complementary component.
-
Assay Procedure: Upon agonist stimulation, receptor activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into proximity and generating a measurable signal (e.g., luminescence or color change).
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Table 2: Comparative Functional Activity of Reference D3 Receptor Ligands
| Compound | Assay Type | D3 Activity | D2 Activity | Functional Profile | Reference |
| (S)-ABS01-113 | Functional | EC50 = 7.6 nM (55% Emax) | >1000-fold selective | Partial Agonist | |
| (R)-ABS01-113 | Functional | IC50 = 11.4 nM | - | Antagonist | |
| LS-3-134 | Adenylyl Cyclase | 35% of max efficacy | - | Partial Agonist | |
| WW-III-55 | Adenylyl Cyclase | 67.6% of max efficacy | - | Partial Agonist |
Note: Data for this compound is not available in the public domain.
Conclusion
Validating the D3 receptor selectivity of a compound such as this compound requires a systematic approach employing a battery of in vitro assays. By comparing the binding affinity and functional potency and efficacy at both D3 and D2 receptors, researchers can quantitatively determine the selectivity profile of their compound of interest. The experimental protocols and comparative data for established D3 selective ligands provided in this guide offer a robust framework for conducting these critical validation studies, even in the absence of pre-existing data for the specific compound under investigation. This rigorous evaluation is essential for advancing promising candidates toward further preclinical and clinical development.
References
- 1. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Cinchoninic Acid vs. Other Quinoline Derivatives: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline (B57606) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides an objective comparison of Cinchoninic acid (quinoline-4-carboxylic acid) with other prominent quinoline derivatives, namely Chloroquine and Mefloquine, focusing on their performance in anticancer, anti-inflammatory, and antiviral research. The information herein is collated from various studies to aid researchers in understanding their relative potency, mechanisms of action, and potential therapeutic applications.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for Cinchoninic acid derivatives, Chloroquine, and Mefloquine, showcasing their efficacy in various biological assays. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of these quinoline derivatives has been evaluated against a range of cancer cell lines, with their efficacy typically represented by the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives (Cinchoninic Acid Analogs)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic | 7.2 (SIRT3 inhibition) | [1][2] |
| Quinoline-4-carboxylic acid derivative 41 | HCT-116 | 3.02 | [3] |
| Quinoline-4-carboxylic acid derivative 43 | HCT-116 | 1.94 | [3] |
Table 2: Anticancer Activity of Chloroquine
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT116 (colon) | 2.27 | [4] |
| A549 (lung) | 71.3 | |
| H460 (lung) | 55.6 | |
| MCF-7 (breast) | 29.05 | |
| MDA-MB-231 (breast) | 113 (µg/mL) |
Table 3: Anticancer Activity of Mefloquine
| Cancer Cell Line | IC50 (µM) | Reference |
| PC3 (prostate) | ~10 | |
| BMMCs (mast cells) | ~9 | |
| PCMCs (mast cells) | ~3 |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are often assessed by their ability to inhibit inflammatory mediators.
Table 4: Anti-inflammatory Activity of a Cinchoninic Acid Derivative
| Compound | Activity Metric | Result | Reference |
| 2-phenothiazin-2'-yl-cinchoninic acid derivative | Analgesic activity vs. phenylbutazone (B1037) | 88% of phenylbutazone activity |
Antiviral Activity
The antiviral efficacy is crucial in drug development, and quinoline derivatives have shown promise against various viruses.
Table 5: Antiviral Activity of Mefloquine
| Virus | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-2 | VeroE6/TMPRSS2 | 1.28 | |
| SARS-CoV-2 | Calu-3 | 1.2 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of these quinoline derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Model for Antitumor Efficacy
This protocol outlines a general procedure for evaluating the antitumor activity of quinoline compounds in an animal model.
Principle: Immunodeficient mice are implanted with human cancer cells to form tumors. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Animal Model: Use immunodeficient mice, such as BALB/c nude or NOD/SCID mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into a control group and one or more treatment groups. Administer the quinoline compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. The following diagrams illustrate key signaling pathways targeted by Cinchoninic acid derivatives, Chloroquine, and Mefloquine.
DHODH Inhibition by Quinoline-4-Carboxylic Acids
A primary anticancer mechanism of Cinchoninic acid and its derivatives is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for cancer cell proliferation.
References
Comparative Analysis of Dopamine D3 Receptor Antagonists: A Profile of NSC 13138 and its Functional Analogs
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. Its preferential expression in the limbic regions of the brain suggests that selective antagonism of this receptor could offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with non-selective dopamine D2 receptor (D2R) antagonists. This guide provides a comparative analysis of several key D3R antagonists, with a special focus on the enigmatic compound NSC 13138 and its more extensively characterized functional analogs.
While this compound, also known as Cinchoninic acid or 4-Carboxyquinoline, has been loosely associated with D3 receptor antagonism, publicly available data on its specific binding affinity and functional activity at this target are scarce. It is primarily classified as an endogenous metabolite. In contrast, a number of synthetic analogs have been developed and rigorously profiled for their high affinity and selectivity for the D3 receptor. This analysis will focus on a selection of these well-documented antagonists to provide a clear comparison of their performance, supported by experimental data and detailed protocols.
Quantitative Performance Analysis
The binding affinities of several prominent D3 receptor antagonists for the human dopamine D3 and D2 receptors are summarized in the table below. The inhibition constant (Ki) is a measure of the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity. Selectivity is often expressed as the ratio of Ki values (D2R Ki / D3R Ki), with a higher ratio indicating greater selectivity for the D3 receptor.
| Compound | D3R Ki (nM) | D2R Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| NGB 2904 | 1.4 | 217 | ~155 | [1][2] |
| BP 897 | 0.92 | 61 | ~70 | [3][4][5] |
| S33138 | ~0.2 | ~5.0 | ~25 | |
| ST 198 | 12 | 780 | ~65 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the dopamine D3 receptor signaling pathway and a typical experimental workflow for assessing antagonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BP 897, a Selective Dopamine D3 Receptor Ligand with Therapeutic Potential for the Treatment of Cocaine‐Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to STAT3 Inhibitors: In Vivo Efficacy of Napabucasin and Cryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, making it a prime target for novel cancer therapeutics. Its constitutive activation is implicated in tumor proliferation, survival, invasion, and immunosuppression. This guide provides an objective comparison of the in vivo efficacy of two prominent STAT3 inhibitors, Napabucasin and Cryptotanshinone, supported by experimental data.
Performance Comparison of STAT3 Inhibitors
The following tables summarize the in vivo performance of Napabucasin and Cryptotanshinone in various cancer xenograft models. These inhibitors have demonstrated significant anti-tumor activity, although their efficacy can vary depending on the cancer type and the specific experimental conditions.
Table 1: In Vivo Efficacy of Napabucasin (BBI608)
| Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| Pancreatic Cancer (PaCa-2 Xenograft) | Not specified | Inhibited tumor growth and decreased the population of cancer stem cells. | [1] |
| Melanoma (RET Transgenic Mouse Model) | Not specified | Prolonged survival, increased tumor-infiltrating antigen-presenting cells, and activation of CD8+ and CD4+ T cells. | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Suppressed tumor growth as a monotherapy and showed synergistic effects with doxorubicin. | [3] |
| Paclitaxel-Resistant Triple Negative Breast Cancer (TNBC Xenograft) | Not specified | Significantly inhibited tumor growth and reduced the expression of Ki67 and phosphorylation of STAT3. | [4] |
Note: While Napabucasin showed promising preclinical and early-phase clinical activity, a Phase 3 trial in metastatic pancreatic adenocarcinoma was discontinued (B1498344) due to futility[5].
Table 2: In Vivo Efficacy of Cryptotanshinone (CTS)
| Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| Renal Cell Carcinoma (A498 Xenograft) | 5 mg/kg, daily for 18 days | Effectively reduced tumor volume and weight. | |
| Esophageal Squamous-Cell Carcinoma (EC109 Xenograft) | Not specified | Markedly inhibited tumor growth and reduced phosphorylation of JAK2 and STAT3. | |
| Gastric Cancer (MKN-45 Xenograft) | Not specified | Significantly inhibited tumor growth by increasing pro-apoptotic proteins and reducing anti-apoptotic proteins. | |
| Breast Cancer (ZR-75-1 Xenograft) | 15 mg/kg, every 2 days for 3 weeks | Effectively inhibited tumor growth and suppressed ER target gene expression. | |
| Liver Cancer (Bel-7404 Xenograft) | Not specified | Decreased tumor growth when combined with Arsenic trioxide. |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both Napabucasin and Cryptotanshinone is the inhibition of the STAT3 signaling pathway. This pathway is a crucial conduit for signals from cytokines and growth factors that drive tumorigenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Cinchoninic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on Cinchoninic acid and its derivatives, with a focus on replicating key experimental results. We present a comparative analysis of its biological activities, supported by quantitative data from various studies. Detailed experimental protocols for antibacterial and anti-inflammatory assays are provided to assist researchers in their own investigations.
Antibacterial Activity
Cinchoninic acid belongs to the quinoline (B57606) class of compounds, which are known for their broad-spectrum antibacterial properties.[1] The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2]
To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against common bacterial strains. Lower MIC values indicate greater antibacterial potency. For context, the MIC values of Ciprofloxacin, a widely used fluoroquinolone antibiotic, are included.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Quinolone Derivatives
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Enterococcus faecalis | Reference |
| Amifloxacin | ≤0.125 | ≤8 | - | - | [3] |
| Cinoxacin | - | - | - | - | [2][3] |
| Ciprofloxacin | ≤0.125 | ≤8 | ≤2.0 | - | |
| Norfloxacin | - | - | - | - | |
| Oxolinic Acid | - | - | - | - | |
| Nalidixic Acid | - | - | - | - | |
| Quinine Derivatives | 6.25 | 1.56 | - | - |
Note: A "-" indicates that specific data for that compound against the listed strain was not available in the cited sources.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Cinchoninic Acid/Derivative Dilutions:
- Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
- Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.
- Incubate the plate at 37°C for 18-24 hours.
4. Reading the MIC:
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader.
Experimental workflow for MIC determination.
Anti-inflammatory and Analgesic Activity
Derivatives of Cinchoninic acid have been investigated for their potential as anti-inflammatory and analgesic agents. The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.
The following table presents a comparison of the anti-inflammatory and analgesic activities of various compounds, with Indomethacin and Aspirin serving as standard reference drugs.
Table 2: Comparative Anti-inflammatory and Analgesic Activity
| Compound/Drug | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Writhing Inhibition) | Reference |
| Indomethacin | 83.34% - 87.3% | 51.23% | |
| Aspirin | - | 75% | |
| Aconitine | - | 68% - 76% | |
| Indomethacin Analogue 2a | - | 61.7% - 86.2% | |
| Indomethacin Analogue 2b | - | 60.8% - 73.3% | |
| Indomethacin Analogue 2c | - | 56% - 73.3% |
Note: A "-" indicates that specific data for that activity was not available in the cited sources. The presented data is a summary from multiple studies and experimental conditions may vary.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.
1. Animal Preparation:
- Use male Wistar or Sprague-Dawley rats (150-200g).
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight before the experiment with free access to water.
2. Compound Administration:
- Administer the test compound (Cinchoninic acid or its derivative) or the standard drug (e.g., Indomethacin, 10 mg/kg) intraperitoneally or orally.
- The control group receives the vehicle only.
3. Induction of Inflammation:
- Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- The difference in paw volume before and after carrageenan injection represents the edema volume.
5. Calculation of Inhibition:
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume in the control group and Vt is the average paw edema volume in the treated group.
Workflow for carrageenan-induced paw edema assay.
Signaling Pathways and Logical Relationships
The biological activities of Cinchoninic acid and its derivatives are intrinsically linked to their interaction with specific molecular targets. The following diagram illustrates the logical relationship between the compound class, their proposed mechanism of action, and the resulting biological effects.
Mechanism of action overview.
References
Head-to-head comparison of NSC 13138 with novel antagonists
Independent Verification of Dopamine D3 Receptor Antagonism: A Comparative Analysis
For researchers, scientists, and drug development professionals, the independent verification of a compound's pharmacological activity is a cornerstone of preclinical research. This guide provides a comparative overview of established dopamine (B1211576) D3 receptor antagonists, presenting their reported binding affinities and functional potencies. This analysis is framed within the context of an extensive search for comparable data on NSC 13138 (Cinchoninic acid), for which no direct evidence of dopamine D3 receptor pharmacological activity was identified in the public domain.
The dopamine D3 receptor, a key target in the treatment of various neuropsychiatric disorders, has been the focus of extensive drug discovery efforts. Numerous selective antagonists have been developed and characterized. In contrast, this compound, also known as Cinchoninic acid, is described primarily as an endogenous metabolite. Despite inquiries into its pharmacological profile, no peer-reviewed scientific literature could be found to substantiate its activity as a dopamine D3 receptor antagonist. One study noted its antiproliferative effects in a cancer cell line, with an IC50 value greater than 50 μM, a finding unrelated to its potential effects on the dopamine D3 receptor.
This guide, therefore, serves a dual purpose: to provide a reference for the pharmacological properties of well-vetted D3 receptor antagonists and to highlight the current absence of independent, verifiable data for this compound in this specific pharmacological context.
Comparative Pharmacological Data of Dopamine D3 Receptor Antagonists
To provide a clear comparison of alternative and well-characterized dopamine D3 receptor antagonists, the following table summarizes their binding affinities (Ki) and functional potencies (IC50) as reported in scientific literature.
| Compound | Target Receptor | Kᵢ (nM) | Assay Type | Reference |
| S33138 | Human D3 | ~1.99 | Radioligand Binding | Millan et al. |
| Human D2L | ~79.4 | Radioligand Binding | Millan et al. | |
| Human D2S | ~50.1 | Radioligand Binding | Millan et al. | |
| PF-4363467 | Human D3 | 3.1 | Radioligand Binding | ACS Chem Neurosci. |
| Human D2 | 692 | Radioligand Binding | ACS Chem Neurosci. | |
| Fallypride | Human D3 | 1.7 | β-arrestin Recruitment | PMC |
| FTP | Human D3 | 611.7 | β-arrestin Recruitment | PMC |
| KX-02-065 | Human D3 | 678.1 | β-arrestin Recruitment | PMC |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of standard experimental protocols used to determine the pharmacological activity of dopamine D3 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the D3 receptor (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride) is incubated with the prepared cell membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound or a known antagonist) are added to the incubation mixture. The test compound competes with the radioligand for binding to the D3 receptors.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The amount of radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (Functional Assay)
This cell-based assay measures the functional consequence of ligand binding, specifically the recruitment of β-arrestin to the activated receptor, a key step in G protein-coupled receptor (GPCR) signaling and desensitization.
-
Cell Line and Reagents: A cell line engineered to co-express the dopamine D3 receptor and a β-arrestin fusion protein is used. The fusion protein often consists of β-arrestin linked to a reporter enzyme fragment (e.g., β-galactosidase or luciferase).
-
Assay Principle: Upon agonist stimulation of the D3 receptor, β-arrestin is recruited to the intracellular domain of the receptor. This brings the enzyme fragment fused to β-arrestin into close proximity with another enzyme fragment, leading to the formation of a functional enzyme and the generation of a detectable signal (e.g., chemiluminescence or fluorescence).
-
Antagonist Mode: To test for antagonist activity, the cells are pre-incubated with the test compound (e.g., this compound) before the addition of a known D3 receptor agonist (e.g., quinpirole).
-
Signal Detection: The signal generated by the reporter enzyme is measured using a luminometer or fluorometer.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced signal (IC50) is determined. This value represents the functional potency of the antagonist.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways and experimental workflows can aid in understanding the complex processes involved in pharmacological assessment.
Figure 1. Simplified signaling pathway of the Dopamine D3 Receptor.
Figure 2. Workflow for a competitive radioligand binding assay.
Figure 3. Workflow for a β-arrestin recruitment functional assay.
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of NSC 13138
This document provides essential safety and logistical information for the proper handling and disposal of NSC 13138 (also known as Cinchoninic acid or 4-Carboxyquinoline). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Chemical and Safety Data
This compound is an endogenous metabolite. As with any laboratory chemical, it is crucial to be aware of its properties and potential hazards before handling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 486-74-8 |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| Appearance | Solid |
| Storage Temperature | 4°C |
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.
Experimental Protocol: Disposal of Solid this compound Waste
-
Step 1: Segregation and Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
The container should be made of a material compatible with acidic compounds.
-
-
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound" or "Cinchoninic acid"), and the associated hazards (e.g., "Irritant").
-
-
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Important Considerations:
-
Do not dispose of this compound down the drain.
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Personal protective equipment for handling NSC 13138
Essential Safety and Handling Guide for NSC 13138
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, also known as Cinchoninic acid or 4-Carboxyquinoline. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | |
| Appearance | Cream-colored to light brown powder | |
| Melting Point | 254-255 °C |
Toxicological Data
| Test | Result | Species | Source |
| Intraperitoneal LD50 | 200 mg/kg | Mouse |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for the planned experimental procedure. However, the following provides a baseline for handling this compound.
Standard Handling
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent respiratory tract irritation from dust inhalation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operations with High Exposure Risk
For procedures with a higher risk of aerosolization or significant dust generation (e.g., weighing large quantities, sonication), the following enhanced PPE is recommended:
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face respirator with appropriate cartridges | For enhanced respiratory and facial protection. |
| Body Protection | Chemical-resistant apron or coveralls | To provide an additional layer of protection against spills. |
Operational and Disposal Plans
Experimental Workflow and Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Storage
-
Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.
-
Powder: Keep in a tightly sealed container in a dry, well-ventilated area.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Waste should be treated as hazardous chemical waste. Do not allow the material to enter drains or waterways.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
